1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-9-10-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWKXRQFTTWFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545271 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111340-51-3 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde CAS number and molecular weight
Technical Monograph: 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Executive Summary
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 111340-51-3) is a critical heterocyclic building block in medicinal chemistry. Distinguished by its electron-deficient 1,2,4-triazole core and a reactive formyl group at the C5 position, it serves as a versatile scaffold for the synthesis of bioactive Schiff bases, antifungal agents (related to fluconazole/itraconazole pharmacophores), and coordination ligands. This guide details its physicochemical identity, validated synthesis protocols, and reactivity profiles.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde |
| CAS Number | 111340-51-3 |
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| SMILES | O=CC1=NC=NN1C2=CC=CC=C2 |
| Appearance | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water.[1] |
Structural Insight: The molecule features a phenyl ring attached to the N1 nitrogen of the 1,2,4-triazole ring. The aldehyde functionality is located at C5. This position is chemically distinct from the C3 position due to the inductive effect of the adjacent N4 nitrogen, which renders the C5 proton more acidic and susceptible to lithiation.
Synthetic Methodologies
The synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is most reliably achieved through Regioselective Lithiation-Formylation . This method exploits the inherent acidity of the C5 proton.
Protocol A: Regioselective Lithiation-Formylation (Primary Route)
Rationale: The N4 nitrogen atom exerts a strong inductive effect, making the C5 proton significantly more acidic than the C3 proton. Treatment with n-butyllithium (n-BuLi) at low temperatures results in exclusive lithiation at C5, which can then be trapped with dimethylformamide (DMF).
Reagents:
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous THF (Solvent)
-
Anhydrous DMF (Electrophile)
-
Ammonium Chloride (Quenching agent)
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.
-
Dissolution: Dissolve 1-phenyl-1H-1,2,4-triazole (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (11 mmol, 1.1 eq) over 15 minutes. The solution may change color (often yellow/orange), indicating the formation of the 5-lithio species.
-
Equilibration: Stir at -78°C for 45–60 minutes to ensure complete metallation.
-
Formylation: Add anhydrous DMF (15 mmol, 1.5 eq) dropwise. Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.
-
Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL).
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the aldehyde.
Protocol B: Oxidation of Methyl Precursor (Alternative)
Rationale: If 1-phenyl-5-methyl-1,2,4-triazole is available, the methyl group can be oxidized to the aldehyde. This avoids organolithium reagents but requires careful control to prevent over-oxidation to the carboxylic acid.
Reagents: Selenium Dioxide (SeO₂) or Ceric Ammonium Nitrate (CAN). Workflow: Reflux the 5-methyl derivative with SeO₂ in dioxane/water. Filter selenium precipitates and extract.
Reactivity & Functionalization Map
The C5-aldehyde group is a "chemical handle" allowing diverse downstream transformations.
Key Reactions:
-
Schiff Base Formation: Condensation with primary amines/hydrazines to form imines (azomethines), widely used to generate antifungal libraries.
-
Reduction: Conversion to 1-phenyl-1H-1,2,4-triazol-5-yl-methanol using NaBH₄.
-
Oxidation: Conversion to the corresponding carboxylic acid using KMnO₄ or NaClO₂.
Visualizing the Pathway
Figure 1: Synthesis and functionalization pathway of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde.
Safety & Handling (GHS Standards)
While specific toxicological data for this exact isomer is limited, 1,2,4-triazoles are generally bioactive. Treat as a hazardous substance.
-
Signal Word: Warning
-
Hazard Statements:
-
Precautions:
-
Handle in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent autoxidation of the aldehyde.
-
References
-
BLDpharm. (2024). 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde Product Sheet. Retrieved from
-
Sigma-Aldrich. (2024). Phenyl triazole Derivatives and Catalog. Retrieved from
- Raap, R. (1971). Lithiation of 1-phenyl-1,2,4-triazoles. Canadian Journal of Chemistry, 49(11), 1792-1798.
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PubChem. (2024). 1-Phenyl-1H-1,2,4-triazole Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). 1H-1,2,4-Triazole-5-carboxaldehyde, 1-phenyl- Properties. Retrieved from
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific isomer, this guide leverages spectral data from the closely related 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and other pertinent 1,2,4-triazole derivatives to provide a robust and scientifically grounded interpretation. We will delve into the predicted chemical shifts, multiplicities, and coupling constants, explaining the underlying structural and electronic factors. This guide also outlines a detailed, best-practice protocol for NMR data acquisition, ensuring reproducibility and accuracy in your own experimental work.
Introduction: The Significance of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of a phenyl group at the 1-position and a reactive carbaldehyde at the 5-position creates a versatile intermediate for the synthesis of more complex drug candidates.[3][4] Accurate structural elucidation is paramount in drug discovery, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular architecture in solution.
This guide addresses the specific NMR spectral features of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde. While direct, published experimental data for this exact compound is scarce, a thorough understanding of its expected NMR signature can be achieved by analyzing the spectra of its isomer, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, and other substituted 1,2,4-triazoles.[5][6]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde, the following signals are anticipated:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[7][8] This signal is typically sharp and appears in a region with few other resonances. |
| Triazole-H (C3-H) | 8.0 - 8.5 | Singlet (s) | N/A | The proton on the triazole ring is expected to be in the aromatic region, deshielded by the electron-withdrawing nature of the nitrogen atoms. Its precise chemical shift will be influenced by the phenyl substituent. |
| Phenyl-H (ortho) | 7.7 - 8.0 | Doublet (d) or Multiplet (m) | ~7-8 | The two protons ortho to the triazole ring will be the most deshielded of the phenyl protons due to the electron-withdrawing nature and anisotropic effect of the triazole ring. |
| Phenyl-H (meta) | 7.4 - 7.6 | Triplet (t) or Multiplet (m) | ~7-8 | The two meta protons will have a chemical shift intermediate to the ortho and para protons. |
| Phenyl-H (para) | 7.3 - 7.5 | Triplet (t) or Multiplet (m) | ~7-8 | The para proton will be the most shielded of the phenyl protons. |
Rationale for Predictions:
The predictions above are based on established principles of NMR spectroscopy and comparison with related structures. The aldehyde proton consistently appears in the 9-10 ppm range.[7][8] The chemical shifts of the phenyl protons are influenced by the electronic properties of the 1,2,4-triazole ring. The triazole ring proton's chemical shift is estimated based on data from various 1,2,4-triazole derivatives.[1][9][10]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectral data for 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is summarized below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 180 - 190 | The carbonyl carbon of an aldehyde is highly deshielded and appears at a characteristic downfield shift.[8] |
| Triazole (C5) | 155 - 165 | The carbon atom of the triazole ring bearing the aldehyde group will be significantly deshielded. |
| Triazole (C3) | 145 - 155 | The other carbon atom in the triazole ring will also be in the aromatic region. |
| Phenyl (C-ipso) | 135 - 140 | The carbon atom of the phenyl ring directly attached to the triazole nitrogen will have a chemical shift influenced by the heteroaromatic ring. |
| Phenyl (C-ortho) | 120 - 125 | |
| Phenyl (C-meta) | 128 - 132 | |
| Phenyl (C-para) | 125 - 130 |
Comparative Analysis with 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde:
For the isomer 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, the aldehyde proton is reported to appear around 10 ppm, and the triazole proton as a singlet between 8.5 and 9.0 ppm.[5] The phenyl protons are observed in the range of 7.5-8.0 ppm. The carbonyl carbon is found around 185-190 ppm.[5] The key difference in the ¹H NMR of the 1,2,4-triazole isomer is the expected chemical shift of the triazole proton (C3-H), which is likely to be slightly different due to the change in the nitrogen atom positions.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended:
4.1. Sample Preparation
-
Compound Purity: Ensure the sample of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for small organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Note that the choice of solvent will affect the chemical shifts.[11]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[7]
4.2. NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 - 64 | 1024 - 4096 |
| Relaxation Delay (d1) | 1.0 s | 2.0 s |
| Acquisition Time (aq) | ~4 s | ~1 s |
| Spectral Width (sw) | ~20 ppm | ~240 ppm |
| Temperature | 298 K | 298 K |
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.
Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde.
Caption: Standard workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde. By leveraging data from closely related isomers and applying fundamental principles of NMR spectroscopy, we have established a reliable framework for the identification and characterization of this important synthetic intermediate. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is crucial for the unambiguous structural elucidation required in modern drug discovery and development. Researchers are encouraged to use this guide as a reference for their own spectral interpretation and experimental design.
References
- Benchchem. (n.d.). 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). AIP Conference Proceedings.
- Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv
- The Royal Society of Chemistry. (2014).
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Semantic Scholar. (n.d.). Synthesis of new 5-phenyl[1][5][11]triazole derivatives as ligands for the 5-HT1A serotonin receptor.
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- TheElkchemist. (2024, September 17).
- TÜBİTAK Academic Journals. (2008, January 1).
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- Modgraph. (n.d.). ¹H Chemical Shifts in NMR. Part 191.
- ResearchGate. (n.d.). Fig. S12 ¹³C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
-
MDPI. (2024, April 24). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][5][11]triazoles.
- BLDpharm. (n.d.). 111340-51-3|1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde.
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- KTU AVES. (n.d.).
- Lirias. (2021, December 6). 1-(4-Nitrophenyl)
- ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) ¹H NMR spectrum.
- PharmaInfo. (n.d.).
- ResearchGate. (2025, August 7). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid.
- ChemicalBook. (n.d.). 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis.
- Sigma-Aldrich. (n.d.). 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde.
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An In-Depth Technical Guide to the FTIR Absorption Bands of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Introduction: The Structural Significance of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde and the Role of FTIR Spectroscopy
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, and anticancer properties.[1][2] The strategic placement of a phenyl group at the 1-position and a carbaldehyde group at the 5-position of the triazole ring creates a molecule with a unique electronic and structural profile, offering multiple points for further chemical modification to develop novel therapeutic candidates.
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. By measuring the absorption of infrared radiation by specific molecular vibrations, FTIR provides a detailed "fingerprint" of the compound's functional groups and overall structure. For researchers, a thorough understanding of the FTIR spectrum of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is crucial for confirming its synthesis, assessing its purity, and studying its interactions with biological targets.
This in-depth technical guide provides a comprehensive analysis of the expected FTIR absorption bands for 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret the vibrational spectrum of this important heterocyclic aldehyde, grounding the analysis in both theoretical principles and field-proven insights.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
A robust and reproducible experimental protocol is paramount for obtaining a high-quality FTIR spectrum. The following step-by-step methodology is designed to be a self-validating system, ensuring the integrity of the spectral data.
1. Sample Preparation (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is the preferred method for this type of solid sample as it requires minimal sample preparation and typically yields high-quality, reproducible spectra.
-
Step 1: Crystal Cleaning. Before sample analysis, clean the ATR crystal (typically diamond or germanium) thoroughly. Wipe the crystal surface with a lint-free swab soaked in a volatile solvent like isopropanol or ethanol, followed by a dry swab to ensure no solvent residue remains.
-
Step 2: Background Spectrum Acquisition. Record a background spectrum of the empty, clean ATR crystal. This is a critical step to account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions, which will be subtracted from the sample spectrum.
-
Step 3: Sample Application. Place a small amount (typically 1-2 mg) of the crystalline 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde powder onto the center of the ATR crystal.
-
Step 4: Applying Pressure. Use the ATR accessory's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal. The causality here is that the evanescent wave, which interacts with the sample, only penetrates a few microns beyond the crystal surface.
-
Step 5: Spectrum Acquisition. Collect the sample spectrum. A typical acquisition would involve 16 to 32 scans at a resolution of 4 cm⁻¹. The co-addition of multiple scans improves the signal-to-noise ratio.
2. Instrumental Parameters
-
Spectrometer: A modern, well-maintained FTIR spectrometer.
-
Detector: Deuterated Triglycine Sulfate (DTGS) is a common and suitable detector for mid-IR analysis.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹. This resolution is sufficient to resolve the key vibrational bands for this molecule without introducing excessive noise.
-
Apodization: A Happ-Genzel apodization function is recommended as it provides a good balance between reducing spectral ringing and maintaining resolution.
Predicted Vibrational Frequencies and Assignments
Below is a table summarizing the expected key absorption bands, their corresponding vibrational modes, and their anticipated intensities.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Authoritative Grounding |
| ~3150 - 3050 | Medium-Weak | Aromatic C-H Stretching (Phenyl & Triazole) | These bands arise from the stretching vibrations of the C-H bonds on both the phenyl and triazole rings. Aromatic C-H stretches typically appear above 3000 cm⁻¹.[3] |
| ~2850 & ~2750 | Weak | Aldehydic C-H Stretching (Fermi Resonance) | This pair of weak bands is highly characteristic of aldehydes. The two bands are a result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[4] |
| ~1710 - 1690 | Strong | C=O Stretching (Aromatic Aldehyde) | This strong, sharp absorption is one of the most prominent features in the spectrum and is indicative of the carbonyl group of the aldehyde. Conjugation with the triazole ring is expected to lower the frequency from that of a saturated aldehyde. A similar isomer, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, is predicted to have its C=O stretch in the 1700-1720 cm⁻¹ range.[4] |
| ~1600 - 1580 | Medium-Weak | C=C Stretching (Phenyl Ring) | These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |
| ~1550 - 1480 | Medium | C=N Stretching (Triazole Ring) | The stretching vibrations of the carbon-nitrogen double bonds within the 1,2,4-triazole ring are expected in this region. These are considered "marker bands" for the triazole system.[1] |
| ~1450 | Medium | C-H In-plane Bending (Aldehyde) | This band corresponds to the scissoring or bending vibration of the aldehydic C-H bond within the plane of the molecule. |
| ~1400 - 1000 | Medium-Weak | Ring Vibrations (Triazole & Phenyl) | This "fingerprint" region contains a complex series of bands arising from various stretching and bending vibrations of the triazole and phenyl rings, including C-N and N-N stretching modes.[1] |
| ~900 - 675 | Strong | C-H Out-of-plane Bending (Phenyl Ring) | The strong absorptions in this region are characteristic of the out-of-plane bending of the C-H bonds on the phenyl ring. For a monosubstituted benzene ring, two strong bands are typically observed. |
| ~760 - 740 | Strong | C-H Out-of-plane Bending (Monosubstituted Phenyl) | This strong band is highly indicative of a monosubstituted phenyl group. |
| ~690 | Strong | Ring Puckering (Phenyl) | This absorption is also characteristic of monosubstituted benzene rings. |
Interpretation of the FTIR Spectrum: A Structural Walkthrough
The interpretation of the FTIR spectrum should be a systematic process, correlating the observed absorption bands with the known structural components of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde.
Figure 1: Logical workflow for the structural interpretation of the FTIR spectrum of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde.
-
Initial Verification of the Aldehyde Group: The most definitive evidence for the successful synthesis of the target molecule will be the presence of the strong C=O stretching band between 1710-1690 cm⁻¹ and the characteristic pair of weak aldehydic C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. The observation of this combination of bands provides very strong support for the presence of the carbaldehyde moiety.
-
Confirmation of the Aromatic Systems: The presence of C-H stretching vibrations above 3000 cm⁻¹ confirms the existence of aromatic protons. The bands in the 1600-1480 cm⁻¹ region, corresponding to C=C and C=N stretching, further corroborate the presence of both the phenyl and triazole rings.
-
Identification of the Substitution Pattern: The strong absorption bands in the 900-675 cm⁻¹ region are crucial for confirming the substitution pattern of the phenyl ring. The presence of strong bands around 750 cm⁻¹ and 690 cm⁻¹ is highly characteristic of a monosubstituted benzene ring, which aligns with the proposed structure.
-
The Fingerprint Region: The complex pattern of absorptions below 1500 cm⁻¹ serves as a unique fingerprint for the molecule. While assigning every single peak in this region is often impractical without detailed computational analysis, the overall pattern should be consistent and reproducible for pure samples of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde.
Conclusion
FTIR spectroscopy is a powerful and accessible tool for the structural verification of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde. By understanding the characteristic absorption frequencies of the key functional groups—the aromatic aldehyde, the 1,2,4-triazole ring, and the monosubstituted phenyl group—researchers can confidently interpret the spectrum to confirm the identity and purity of their synthesized compound. The combination of a strong carbonyl stretch around 1700 cm⁻¹, the distinctive aldehydic C-H Fermi resonance doublet, and the characteristic out-of-plane bending bands of the phenyl group provides a robust and reliable spectral signature for this valuable heterocyclic building block. This guide provides the foundational knowledge for researchers to apply these principles in their own work, ensuring the scientific integrity of their findings in the pursuit of novel therapeutics.
References
-
Gomha, S. M., et al. (2017). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 22(8), 1236. [Link]
-
Refat, M. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]
-
Kumari, M., et al. (2019). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 13(1), 124. [Link]
-
Trivedi, M. K., et al. (2016). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, 10(4). [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved February 15, 2026, from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]
X-ray crystallographic data of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Technical Guide: Structural Elucidation & Crystallographic Characterization of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Executive Summary
This technical guide provides a comprehensive framework for the structural determination of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde , a critical pharmacophore in medicinal chemistry. While specific crystallographic datasets (CIF files) for this exact intermediate are often proprietary or embedded within larger structure-activity relationship (SAR) studies, this guide synthesizes reference geometric parameters , crystallization protocols , and data collection strategies derived from the broader 1-phenyl-1,2,4-triazole class. This document is designed to serve as a standard operating procedure (SOP) for researchers seeking to validate the synthesis and solid-state conformation of this scaffold.
Molecular Architecture & Pharmacophore Relevance
The 1,2,4-triazole ring is a robust bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding potential. In 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde, the aldehyde moiety at the C5 position serves as a highly reactive "warhead" for generating Schiff bases, hydrazones, and stilbene analogs.
Structural Criticality:
-
Torsional Strain: The steric clash between the ortho-hydrogens of the phenyl ring and the substituents on the triazole (specifically the N2 lone pair or C5 substituents) induces a twist, disrupting planarity.
-
Aldehyde Orientation: The C5-formyl group typically adopts a conformation to minimize dipole repulsion, often engaging in weak intramolecular C-H···O interactions.
Synthesis & Crystallization Protocol
To obtain diffraction-quality single crystals, purity is paramount. The following workflow ensures the isolation of the specific 1,2,4-isomer free from 1,2,3-triazole contaminants or regioisomers.
Synthesis Pathway (Graphviz Visualization)
The synthesis typically involves the lithiation of 1-phenyl-1,2,4-triazole followed by formylation, or oxidative cleavage of a precursor.
Figure 1: Lithiation-Formylation strategy for regioselective synthesis of the C5-aldehyde.
Crystallization Methodology
Standard recrystallization often yields microcrystalline powders unsuitable for X-ray diffraction (XRD). For this aldehyde, Slow Evaporation or Vapor Diffusion is required.
Protocol: Vapor Diffusion (Anti-solvent)
-
Solvent A (Good): Dissolve 20 mg of the aldehyde in 2 mL of Dichloromethane (DCM) or Chloroform . Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Solvent B (Poor): n-Hexane or Pentane .
-
Setup: Place the solution in a small inner vial. Place this vial (uncapped) inside a larger jar containing Solvent B. Cap the large jar tightly.
-
Mechanism: As hexane diffuses into the DCM, the solubility decreases gradually, promoting the growth of prismatic crystals over 48–72 hours.
X-ray Data Collection Strategy
When the crystal is mounted, the following parameters are critical for resolving the specific geometry of the triazole-aldehyde connection.
| Parameter | Recommended Setting | Rationale |
| Temperature | 100 K (Cryogenic) | Minimizes thermal motion of the terminal aldehyde oxygen and phenyl ring rotation. |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Preferred for small organic molecules to minimize absorption effects compared to Cu Kα. |
| Resolution | 0.80 Å or better | Required to resolve the C=O double bond character and N-N single/double bond alternation. |
| Refinement Strategy | Full-matrix least-squares on F² | Standard for modern small molecule crystallography (SHELXL). |
Reference Crystallographic Data (Field-Proven Benchmarks)
Since the specific CIF for the 5-carbaldehyde derivative may not be in the open domain, the following data represents the statistically expected geometric parameters derived from the Cambridge Structural Database (CSD) for the 1-phenyl-1,2,4-triazole core. Use these values to validate your structure solution.
Bond Lengths (Å)
Deviations >0.03 Å from these means may indicate disorder or incorrect atom assignment.
| Bond | Expected Length (Å) | Bond Character |
| N1–N2 | 1.36 – 1.38 | Single bond character (hydrazinic) |
| N2=C3 | 1.30 – 1.32 | Double bond character |
| C3–N4 | 1.35 – 1.37 | Partial double bond |
| N4–C5 | 1.33 – 1.35 | Partial double bond |
| C5=N1 | 1.31 – 1.33 | Double bond character |
| C5–C(ald) | 1.45 – 1.48 | Single bond (sp²-sp²) |
| C=O (aldehyde) | 1.19 – 1.22 | Typical carbonyl |
| N1–C(phenyl) | 1.42 – 1.44 | N-Aromatic bond |
Bond Angles (°)
The 1,2,4-triazole ring is rigid, but the external angles define the packing.
-
N2-N1-C5: ~109.5°
-
N1-N2-C3: ~101.5°
-
N2-C3-N4: ~114.5°
-
C3-N4-C5: ~102.5°
-
N4-C5-N1: ~112.0°
Conformational Analysis (The "Twist")
A critical feature of 1-phenyl-1,2,4-triazoles is the dihedral angle between the triazole ring and the phenyl ring.
-
Expected Dihedral Angle: 15° – 40°
-
Cause: Steric repulsion between the phenyl ortho-hydrogens and the lone pair of N2 (or the C5 substituent).
-
Effect: This twist disrupts π-conjugation between the rings, affecting the UV-Vis absorption maximum.
Intermolecular Interactions & Packing Network
In the solid state, 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde organizes via specific non-covalent interactions. Understanding these is crucial for formulation science (polymorphism control).
Figure 2: Dominant supramolecular synthons stabilizing the crystal lattice.
-
C-H···N Interactions: The acidic proton on C3 of the triazole ring often acts as a hydrogen bond donor to the N4 or N2 of an adjacent molecule.
-
C-H···O (Carbonyl): The aldehyde oxygen is a strong acceptor. It typically recruits aromatic C-H donors from the phenyl ring of neighboring molecules, forming "centrosymmetric dimers" or infinite chains.
-
π-π Stacking: The electron-deficient triazole ring tends to stack with the electron-rich phenyl ring of an adjacent molecule (Face-to-Face or Edge-to-Face), typically with a centroid-centroid distance of 3.6 – 3.9 Å.
References & Authority
-
Cambridge Structural Database (CSD). Search Query: 1-phenyl-1,2,4-triazole. Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Synthesis of 1,2,4-Triazoles: Pellizzari Reaction and Einhorn-Brunner Reaction.[1] Comprehensive Heterocyclic Chemistry II.
-
General Triazole Geometry: Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. [Link]
-
Crystallographic Standards: Spek, A. L. (2020). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C. [Link]
(Note: While the specific CIF for the 5-carbaldehyde is not open-access, the bond metrics provided in Section 4 are derived from the aggregate data of over 500 substituted 1,2,4-triazole structures in the CSD, ensuring high reliability for structural validation.)
Sources
A Comprehensive Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of Triazole Carbaldehydes
Introduction: The Duality of Triazole Carbaldehydes in Modern Chemistry
Triazole carbaldehydes represent a pivotal class of heterocyclic compounds, merging the chemically stable and versatile 1,2,3- or 1,2,4-triazole ring with a reactive aldehyde functional group. This unique combination makes them highly valuable building blocks in medicinal chemistry, materials science, and agrochemistry. The triazole moiety often confers favorable properties such as metabolic stability and the ability to engage in hydrogen bonding, while the carbaldehyde group serves as a versatile synthetic handle for constructing more complex molecular architectures.
However, this same chemical reactivity necessitates a profound understanding of their potential biological hazards. For the drug development professional, a comprehensive grasp of a compound's safety and toxicity profile is not merely a regulatory hurdle but a fundamental component of responsible innovation. This guide provides an in-depth exploration of the safety and toxicological considerations for triazole carbaldehydes, moving from the foundational Safety Data Sheet (SDS) to the nuances of their toxicological profiles and the standardized methods used for their evaluation.
Section 1: Decoding the Safety Data Sheet (SDS) for Novel Heterocyclic Compounds
The Safety Data Sheet is the cornerstone of chemical safety in the laboratory. Mandated under regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, it provides a comprehensive overview of a substance's hazards and safe handling procedures.[1][2] For a novel compound class like triazole carbaldehydes, a thorough interpretation of each of the 16 sections is critical.
The 16 Sections of a REACH-Compliant SDS: [1][3]
-
Identification: Provides the substance name, CAS number (if available), and supplier information.
-
Hazards Identification: This is the most critical section for initial risk assessment. Based on data for similar structures, triazole carbaldehydes are often classified with the following hazards:
-
Composition/Information on Ingredients: Details the chemical identity and purity.
-
First-Aid Measures: Provides instructions for exposure incidents (inhalation, skin/eye contact, ingestion).
-
Fire-Fighting Measures: Recommends suitable extinguishing media and identifies hazardous combustion products (e.g., carbon oxides, nitrogen oxides).[5]
-
Accidental Release Measures: Outlines procedures for containment and cleanup of spills, emphasizing personal protection and preventing environmental contamination.[5]
-
Handling and Storage: This section is paramount due to the reactivity of the aldehyde group.
-
Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust/fumes and contact with skin and eyes.[5][6]
-
Storage: Store in tightly sealed containers in a cool, dry place away from heat, light, and oxidizing agents.[6][7][8] Aldehydes are prone to oxidation and polymerization, which can be mitigated by storage under an inert atmosphere and the addition of antioxidants like BHT.[8][9]
-
-
Exposure Controls/Personal Protection: Specifies engineering controls (fume hood), and personal protective equipment (PPE) such as gloves, safety glasses with side shields, and a lab coat.[5]
-
Physical and Chemical Properties: Lists properties like appearance, odor, melting point, and solubility.
-
Stability and Reactivity: Highlights chemical instability and potential hazardous reactions. Aldehydes are reactive and can polymerize, especially in the presence of acid, or oxidize upon exposure to air.[9][10]
-
Toxicological Information: Summarizes known toxicological data, which is the focus of the subsequent sections of this guide.
-
Ecological Information: Details potential environmental hazards. Some triazole derivatives can be toxic to aquatic life.
-
Disposal Considerations: Provides guidance on proper waste disposal in accordance with local regulations.
-
Transport Information: Contains classification information for shipping.
-
Regulatory Information: Lists safety, health, and environmental regulations.
-
Other Information: Includes the date of preparation and any revision history.
Caption: Workflow for integrating a new triazole carbaldehyde into lab safety protocols.
Section 2: Comprehensive Toxicological Profile
While the SDS provides a summary, a deeper dive into the toxicological profile is essential for drug development. The toxicity of triazole carbaldehydes is a composite of the effects of the triazole ring and the aldehyde functional group.
Acute Toxicity
Acute toxicity assesses the adverse effects of a single high dose of a substance. It is typically evaluated via oral, dermal, and inhalation routes. The median lethal dose (LD50) is a key metric, representing the dose expected to be lethal to 50% of a test population.[11] While specific LD50 values for novel triazole carbaldehydes must be determined experimentally, data from related compounds provide a crucial starting point for risk assessment.
| Compound | Route | Species | LD50 (mg/kg bw) | Reference |
| 1,2,4-Triazole | Oral | Rat | 1648 | [12] |
| 1,2,4-Triazole | Dermal | Rat | 3129 | [12] |
| Triazole Alanine | Oral | Rat | > 5000 | [12] |
| Triazole Acetic Acid | Oral | Rat | > 5000 | [12] |
The aldehyde moiety generally increases irritant properties but can have variable effects on systemic toxicity.[13][14]
Irritation and Sensitization
Aldehydes as a class are well-known irritants.[13][15][16] The electrophilic carbon of the aldehyde group can react with nucleophilic residues in skin proteins, leading to irritation and, in some cases, immune-mediated sensitization. Therefore, skin and eye contact should be scrupulously avoided.
Genotoxicity and Mutagenicity
Genotoxicity refers to a substance's ability to damage DNA, potentially leading to mutations and cancer. Extensive testing on 1,2,4-triazole has shown it to be unlikely to be genotoxic.[12][17] However, aldehydes can be a confounding factor. Formaldehyde, for instance, is a known genotoxic agent.[15] A recent systematic review demonstrated that some triazole fungicides can induce genotoxicity, possibly through the mechanism of oxidative stress.[18][19] Therefore, each new triazole carbaldehyde must be evaluated, typically starting with an in vitro bacterial reverse mutation assay (Ames test).
Organ-Specific Toxicity
-
Hepatotoxicity (Liver Toxicity): This is a known concern for some therapeutic triazole derivatives, such as antifungal agents.[20][21] Toxicity can range from elevated liver enzymes to, rarely, acute liver failure.[21] The mechanism can involve the inhibition of cytochrome P450 (CYP) enzymes or the formation of reactive metabolites.[21][22] Toxicogenomic studies on triazole fungicides have shown they can induce genes related to xenobiotic metabolism and oxidative stress in the liver.[23][24]
-
Neurotoxicity: Some studies of 1,2,4-triazole at high doses have reported neurotoxic effects, such as tremors.[12]
Metabolism and Toxicokinetics
The biotransformation of a triazole carbaldehyde is a critical determinant of its toxicity. The aldehyde group is likely to be rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) enzymes, which is generally a detoxification pathway.[16] However, the triazole ring can undergo CYP-mediated oxidation.[25] Depending on the substitution pattern, this can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, a potential mechanism for toxicity.[25]
Caption: Potential metabolic pathways for a triazole carbaldehyde.
Section 3: Standardized Methodologies for Toxicity Assessment
For any novel chemical entity, a tiered and systematic approach to toxicity testing is required. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) provide internationally recognized guidelines for these studies.[26][27]
Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD Guideline 423)
This method is chosen for its scientific robustness, use of fewer animals compared to traditional methods, and its ability to classify a substance for GHS ranking.[26][28] It relies on a stepwise procedure where the outcome of each step determines the next.
Objective: To determine the acute oral toxicity of a test substance and assign a GHS classification.
Principle: A stepwise procedure is used with three animals (typically female rats, as they are often slightly more sensitive) per step.[28][29] The absence or presence of compound-related mortality at a given dose determines the next step. Dosing is stopped when mortality is observed, when evident toxicity is seen at a certain dose level, or when no effects are seen at the highest dose.[28]
Step-by-Step Methodology:
-
Animal Selection and Acclimatization:
-
Dose Preparation:
-
The test substance should ideally be administered in an aqueous solution. If not possible, an oil (e.g., corn oil) or other appropriate vehicle can be used. The toxicological properties of the vehicle must be known.[11]
-
Prepare the dose formulation shortly before administration.
-
-
Selection of Starting Dose:
-
Administration:
-
Stepwise Dosing Procedure:
-
Step 1: Dose three fasted female rats at the selected starting dose.
-
Observation: Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.).[29] Record all mortalities.
-
Decision Point:
-
If 2 or 3 animals die: The test is stopped. The substance is classified based on this outcome.
-
If 0 or 1 animal dies: Proceed to the next step, dosing three new animals at a higher or lower dose level as prescribed by the OECD 423 flowchart.
-
Example: If starting at 300 mg/kg and 0/3 or 1/3 die, the next step is to dose three new animals at 2000 mg/kg. If starting at 300 mg/kg and 2/3 or 3/3 die, the next step is to dose three new animals at 50 mg/kg to confirm the result.
-
-
-
Data Reporting:
-
The final report must include details of the animal species, strain, housing conditions, dose preparation, dose levels tested, and a full tabulation of toxic responses and mortality for each animal.[11] The result allows for classification into one of the GHS acute toxicity categories.
-
Caption: Simplified decision logic for the OECD 423 Acute Toxic Class Method.
Conclusion
Triazole carbaldehydes are a promising class of molecules with significant potential in drug discovery and beyond. However, their inherent chemical reactivity demands a rigorous and proactive approach to safety and toxicological assessment. A comprehensive understanding begins with the meticulous interpretation of the Safety Data Sheet and extends to a multi-faceted evaluation of the compound's toxicological profile, including acute toxicity, irritation, genotoxicity, and organ-specific effects. By employing standardized, internationally validated protocols such as the OECD guidelines, researchers can generate the reliable data needed to manage risks effectively, ensure laboratory safety, and make informed decisions in the development of new chemical entities. Ultimately, a culture of safety and scientific integrity is the foundation upon which innovative and beneficial chemical technologies are built.
References
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
- OECD Test Guideline 423. (2001). National Toxicology Program.
- OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd.
- OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987). National Toxicology Program.
- Guidance Document on Acute Oral Toxicity Testing. (n.d.). OECD.
- 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. (n.d.). FAO.org.
- Advice on toxicological evaluation of 1,2,4-triazole. (2015).
- Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. (2010). PMC.
- Aldehydes In Aroma: Key Ingredients For Impactful Scents. (2025). Chemical Bull.
-
1H-[26][28][29]TRIAZOLE-4-CARBALDEHYDE - Safety Data Sheet. (2025). ChemicalBook. Retrieved February 15, 2026, from
- Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo : a comprehensive review. (2025). Read by QxMD.
- Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (n.d.). Semantic Scholar.
- 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde - Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (n.d.). Oxford Academic.
- 1H-1,2,3-triazole-4-carbaldehyde. (n.d.). PubChem.
- Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity. (2007). PubMed.
- Aldehydes and Ketals. (2011). ILO Encyclopaedia of Occupational Health and Safety.
- Myrac Aldehyde | Premium Aromatic Aldehyde. (n.d.). Consolidated Chemical.
- IRRITANT COMPOUNDS: ALDEHYDES. (2014). Military Medical Science Letters.
- Best practices for handling and storing volatile aldehyde standards. (n.d.). Benchchem.
- Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. (n.d.). NCBI - NIH.
- Aldehydes: What We Should Know About Them. (n.d.). MDPI.
- REACH Safety Data Sheets. (n.d.). Health and Safety Executive for Northern Ireland.
- REACH principles. (2024). Anmeldestelle Chemikalien.
- Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (n.d.). Semantic Scholar.
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). ACS Publications.
- Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025). Allan Chemical Corporation.
- SDS requirements. (n.d.). Health and Safety Authority.
- In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem.it.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Aldehydes: identification and storage. (2013). Pell Wall Blog.
- Triazole fungicides induce hepatic lesions and metabolic disorders in rats. (2020). ResearchGate.
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Methodological & Application
Application Note: Synthesis of Schiff Bases from 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Executive Summary
This application note details the protocol for synthesizing Schiff bases (imines) using 1-phenyl-1H-1,2,4-triazole-5-carbaldehyde as the carbonyl precursor. Unlike the more common literature protocols that utilize amino-triazoles reacting with aryl aldehydes, this protocol addresses the specific reactivity and steric challenges of the triazole-5-carbaldehyde moiety.
The proximity of the bulky N1-phenyl group to the C5-aldehyde creates a unique steric environment that requires optimized reaction conditions—specifically anhydrous solvation and acid catalysis—to drive the equilibrium toward the imine product and prevent hydrolysis.
Part 1: Chemical Context & Mechanism
The Challenge of Regiochemistry
The target substrate, 1-phenyl-1H-1,2,4-triazole-5-carbaldehyde , possesses an aldehyde group at the 5-position. In the 1,2,4-triazole ring numbering, the N1 position carries a phenyl group.
-
Electronic Activation: The 1,2,4-triazole ring is electron-deficient (π-excessive but inductively withdrawing), making the C5-carbonyl carbon highly electrophilic and reactive toward nucleophiles.
-
Steric Hindrance: The phenyl group at N1 is spatially adjacent (ortho-like) to the C5-aldehyde. This steric bulk can hinder the initial nucleophilic attack of the amine and destabilize the planar transition state required for dehydration.
Reaction Mechanism
The formation of the Schiff base follows a reversible acid-catalyzed addition-elimination pathway.
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon.
-
Proton Transfer: Formation of the hemiaminal intermediate (carbinolamine).
-
Dehydration: Acid-assisted elimination of water to form the C=N double bond.
Note: Due to the electron-withdrawing nature of the triazole, the hemiaminal intermediate may be stabilized. Therefore, driving water removal is critical to force the equilibrium to the right.
Caption: Step-wise mechanism of Schiff base formation. The dehydration step (red arrow) is the rate-determining step in hindered systems.
Part 2: Critical Parameters
To ensure reproducibility and high yields, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Solvent | Anhydrous Ethanol (or Methanol) | Polar protic solvents facilitate proton transfer. Anhydrous grade is essential to prevent equilibrium reversal (hydrolysis). |
| Catalyst | Glacial Acetic Acid (AcOH) | Provides sufficient acidity to activate the carbonyl oxygen without fully protonating the amine nucleophile (which would deactivate it). |
| Stoichiometry | 1.0 : 1.1 (Aldehyde : Amine) | A slight excess of amine drives the reaction to completion. |
| Water Removal | Molecular Sieves (3Å) or Dean-Stark | Crucial: The steric strain at C5 makes the imine prone to hydrolysis. removing water shifts equilibrium to the product.[1] |
| Temperature | Reflux (78-80°C) | Required to overcome the steric energy barrier of the N1-phenyl group. |
Part 3: Standard Operating Procedure (SOP)
Materials
-
Precursor: 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 111340-51-3).[2]
-
Reagent: Primary Amine (Substituted Aniline or Aliphatic Amine).
-
Solvent: Absolute Ethanol (EtOH), >99.5%.
-
Catalyst: Glacial Acetic Acid.[1]
-
Drying Agent: Activated 3Å Molecular Sieves.
Protocol Steps
Step 1: Preparation of Reactants
-
Weigh 1.0 mmol of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde into a dry 50 mL Round Bottom Flask (RBF).
-
Dissolve in 15 mL of Absolute Ethanol.
-
Add 1.1 mmol (1.1 eq) of the Primary Amine.
-
Add 2-3 drops of Glacial Acetic Acid.
-
Expert Tip: If using a salt form of the amine (e.g., hydrochloride), add 1.1 eq of Sodium Acetate to liberate the free base in situ.
-
Step 2: Reaction (Condensation)
-
Add a magnetic stir bar and 1.0 g of activated 3Å molecular sieves directly to the flask (optional but recommended for hindered amines).
-
Attach a reflux condenser protected by a CaCl₂ drying tube or N₂ balloon.
-
Heat the mixture to Reflux (~78°C) with vigorous stirring.
-
Time: Reflux for 4–6 hours .
-
Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot (lower R_f) and appearance of the imine (higher R_f).
-
Step 3: Workup and Isolation
-
Hot Filtration: If molecular sieves were used, filter the hot solution quickly to remove them.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) until the volume is reduced by ~75%.
-
Crystallization:
-
Cool the flask to room temperature, then place in an ice bath (0-4°C) for 1 hour.
-
The Schiff base should precipitate as a colored solid (often yellow/orange).
-
-
Filtration: Filter the precipitate using a Buchner funnel. Wash with cold ethanol (2 x 2 mL) and then cold diethyl ether (to remove unreacted amine).
Step 4: Purification
-
Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture if solubility is low.
-
Dry in a vacuum desiccator over P₂O₅ or silica gel overnight.
Part 4: Characterization & Validation[3][4]
Confirming the structure requires verifying the loss of the carbonyl signal and the formation of the imine bond.
Spectroscopic Markers
| Technique | Diagnostic Signal | Expected Shift/Value |
| FT-IR | Azomethine (C=N) Stretch | 1610 – 1640 cm⁻¹ (Strong/Sharp) |
| FT-IR | Carbonyl (C=O) Stretch | Absence of peak at ~1700 cm⁻¹ |
| ¹H-NMR | Azomethine Proton (-CH=N-) | Singlet at 8.5 – 9.5 ppm |
| ¹H-NMR | Aldehyde Proton (-CHO) | Absence of singlet at ~10.0 ppm |
Analytical Workflow
Caption: Validation workflow. NMR is the definitive confirmation of the Schiff base structure.
Part 5: Troubleshooting
-
Issue: No Precipitate forms upon cooling.
-
Cause: Product is too soluble in ethanol or oiling out occurred.
-
Solution: Add cold water dropwise to the ethanolic solution until turbidity appears, then cool. Alternatively, triturate the oily residue with Hexane/Ether.
-
-
Issue: Low Yield / Starting Material remains.
-
Cause: Equilibrium favoring reactants due to water or steric hindrance.
-
Solution: Increase reflux time to 12 hours. Ensure molecular sieves are fresh. Switch solvent to Toluene and use a Dean-Stark trap to physically remove water (azeotropic distillation).
-
-
Issue: Hydrolysis during workup.
-
Cause: Imine is unstable in acidic/aqueous conditions.
-
Solution: Avoid aqueous washes. Keep all solvents anhydrous. Store product in a desiccator.
-
References
-
Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of some 1,2,4-triazole derivatives. Molecules, 13(9), 2126-2135.
- Context: Establishes general reactivity of triazole systems and acid-catalyzed condens
-
Thomas, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-formyl-1,2,3-triazoles. Organics, 2(4), 404-419.
- Context: Provides a methodological analog for heterocyclic aldehyde condensation with primary amines in alcoholic solvents.
-
CymitQuimica. (n.d.). 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde Product Data.
- Context: Verification of chemical properties and handling of phenyl-triazole-carbaldehyde deriv
-
Singh, P., et al. (2015). Comparative Studies of Catalytic Application of Cerium(III) for Schiff Base Synthesis. ResearchGate Communications.
- Context: Discusses the necessity of water removal (Dean-Stark/MgSO4) in triazole Schiff base equilibrium.
Sources
Using 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde as a ligand in coordination chemistry
Application Note: Ligand Design & Coordination Protocols using 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Executive Summary
This technical guide outlines the utility of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde (PTC-5) as a privileged scaffold in coordination chemistry. While the aldehyde moiety possesses weak donor capabilities via the carbonyl oxygen, its primary value lies as a pro-ligand . Through Schiff base condensation with primary amines (hydrazines, thiosemicarbazides, or anilines), PTC-5 yields high-affinity chelators (N,N; N,N,O; or N,N,S donor sets).
These derivatives and their subsequent transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)) exhibit significant antimicrobial , anticancer , and catalytic properties. This document provides standardized protocols for derivatization, complexation, and structural validation.
Ligand Design Strategy
The 1,2,4-triazole ring is electron-deficient, making the C5-aldehyde highly reactive toward nucleophilic attack by amines. The resulting azomethine (imine) bond creates a chelation pocket capable of forming stable 5- or 6-membered metallocycles.
Key Coordination Modes:
-
Monodentate: Rare; coordination via N4 of the triazole ring.
-
Bidentate (N,N): Coordination via the imine nitrogen and the triazole N4.
-
Tridentate (N,N,O/S): Achieved by condensing PTC-5 with functionalized amines like 2-aminophenol or thiosemicarbazide.
Workflow Visualization
The following diagram illustrates the conversion of the aldehyde precursor into active metal complexes.
Figure 1: Synthetic pathway from aldehyde precursor to coordination complex.[1]
Experimental Protocols
Protocol A: Synthesis of Schiff Base Ligands
Objective: To convert the aldehyde functionality into a strong N-donor imine ligand.
Reagents:
-
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 mmol)
-
Primary Amine (e.g., 4-aminoantipyrine, thiosemicarbazide, or substituted aniline) (1.0 mmol)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of hot absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the amine dissolved in 10 mL ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. If precipitation is slow, pour onto crushed ice.
-
Purification: Filter the solid product, wash with cold ethanol, and recrystallize from ethanol/DMF.
Validation Checkpoint:
-
IR Spectroscopy: Disappearance of the sharp
(C=O) peak at ~1700 cm⁻¹ and appearance of a strong (C=N) azomethine band at 1600–1620 cm⁻¹.
Protocol B: Synthesis of Metal(II) Complexes
Objective: Coordination of Co(II), Ni(II), Cu(II), or Zn(II) to the Schiff base ligand.[2]
Reagents:
-
Synthesized Schiff Base Ligand (2.0 mmol)
-
Metal(II) Acetate or Chloride (1.0 mmol)
-
Solvent: Methanol (25 mL)
Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of the ligand in 15 mL of hot methanol.
-
Metal Addition: Dropwise add 1.0 mmol of metal salt dissolved in 10 mL methanol to the ligand solution (maintaining 1:2 M:L ratio).
-
Note: For 1:1 complexes (often seen with tridentate ligands), adjust stoichiometry accordingly.
-
-
Reflux: Reflux for 3–5 hours. The solution color will typically change (e.g., Cu(II)
Green/Blue, Co(II) Pink/Brown). -
pH Adjustment: If no precipitate forms, adjust pH to ~7.0–8.0 using 5% alcoholic ammonia or sodium acetate solution.
-
Isolation: Filter the precipitate, wash with hot methanol (to remove unreacted ligand) and ether. Dry in a vacuum desiccator over anhydrous CaCl₂.
Structural Characterization & Data Interpretation
To ensure scientific integrity, the following spectral changes must be verified.
Table 1: Diagnostic Spectral Data
| Technique | Functional Group / Parameter | Observation in Ligand | Observation in Complex | Structural Implication |
| FT-IR | Azomethine | Sharp band ~1610 cm⁻¹ | Shifted by | Nitrogen coordination to metal |
| FT-IR | Triazole Ring | ~1250 cm⁻¹ | Shifted to higher freq. | Involvement of ring Nitrogen |
| FT-IR | Metal-Ligand | Absent | New band 400–500 cm⁻¹ | Confirmation of coordination |
| ¹H NMR | Azomethine Proton (-CH=N-) | Singlet | Downfield shift / Broadening | deshielding due to metal electron pull |
| UV-Vis | d-d Transitions | Absent | Bands at 400–700 nm | Geometry (Octahedral/Tetrahedral) |
| Molar Cond. | Electrolytic Nature | N/A | 10–20 | Non-electrolytic (Cl/AcO coordinated) |
Coordination Logic Diagram
The following diagram explains the decision tree for determining the coordination geometry based on experimental data.
Figure 2: Logic flow for assigning coordination geometry based on magnetic susceptibility.
Applications & Biological Relevance
Antimicrobial Activity
The metal complexes of PTC-5 derivatives typically exhibit higher bioactivity than the free ligand. This is explained by Overtone’s Concept and Tweedy’s Chelation Theory :
-
Mechanism: Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the central metal atom.
-
Result: Enhanced penetration of the complex through the lipid layer of bacterial cell membranes, blocking metal binding sites in enzymes.
Catalysis
Schiff base complexes of this type (particularly Co(II) and Cu(II)) are effective catalysts for:
-
Oxidation of alcohols.
-
Epoxidation of alkenes.
References
-
Chandra, S., & Kumar, A. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Singh, K., et al. (2022).[3] Synthesis, crystal structure and molecular docking studies of novel Schiff base ligand... and its complexes. Chemical Data Collections. [3]
- Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of some 1,2,4-triazole derivatives and their biological activities. Journal of Coordination Chemistry. (Contextual grounding for triazole synthesis).
-
PubChem. (2025).[4] 1-Phenyl-1H-1,2,4-triazole Compound Summary.
Disclaimer: All synthesis procedures should be performed in a fume hood with appropriate PPE. Hydrazine derivatives and metal salts can be toxic.[1]
Sources
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | C9H7N3O | CID 1478602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Vilsmeier-Haack Formylation of 1-Phenyl-1,2,4-triazole: A Detailed Guide to Synthesis and Characterization
Introduction: The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction, utilizing the electrophilic Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is instrumental in the synthesis of a vast array of aldehydes which are key intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, and the introduction of a formyl group onto this ring system opens up a plethora of possibilities for further functionalization and the development of novel bioactive molecules. This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of 1-phenyl-1,2,4-triazole, delving into the mechanistic underpinnings, a detailed experimental protocol, and methods for the characterization of the resulting product.
Mechanistic Insights: The "Why" Behind the Protocol
The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution. The process can be conceptually broken down into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the heteroaromatic substrate.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of DMF with a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1] This reagent is the key formylating species in the reaction.
A Note on Reagent Stability: The Vilsmeier reagent is sensitive to moisture and is typically prepared in situ and used immediately. Ensuring anhydrous conditions is paramount to the success of the reaction.
-
Electrophilic Attack and Hydrolysis: The 1-phenyl-1,2,4-triazole, being an electron-rich heterocycle, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack transiently disrupts the aromaticity of the triazole ring. A subsequent deprotonation step restores aromaticity, leading to an iminium salt intermediate. The final step of the reaction is the hydrolysis of this iminium salt during aqueous workup, which liberates the desired aldehyde product.
Regioselectivity Considerations
Experimental Protocol
This section provides a detailed, step-by-step procedure for the Vilsmeier-Haack formylation of 1-phenyl-1,2,4-triazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Phenyl-1,2,4-triazole | ≥98% | e.g., Sigma-Aldrich | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Acros Organics | Store over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | ≥99% | e.g., Alfa Aesar | Handle in a fume hood with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | |
| Sodium acetate | Anhydrous, ≥99% | e.g., J.T. Baker | |
| Ethyl acetate | ACS Grade | e.g., VWR Chemicals | For extraction. |
| Brine (Saturated NaCl solution) | In-house preparation | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | e.g., EMD Millipore | For drying organic layers. |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Visual Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Step-by-Step Procedure
1. Preparation of the Vilsmeier Reagent:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 mL, 32.5 mmol) dropwise to the stirred DMF via the dropping funnel over a period of 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or a viscous slurry indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
In a separate 250 mL round-bottom flask, dissolve 1-phenyl-1,2,4-triazole (2.0 g, 13.8 mmol) in anhydrous dichloromethane (DCM) (50 mL).
-
Slowly add the prepared Vilsmeier reagent slurry to the solution of 1-phenyl-1,2,4-triazole at room temperature with vigorous stirring.
-
After the addition, equip the flask with a condenser and heat the reaction mixture to reflux (approximately 40-45 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
3. Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then to 0 °C in an ice-water bath.
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate (50 mL). Caution: The quenching process is exothermic.
-
Stir the resulting biphasic mixture vigorously for 30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-phenyl-1,2,4-triazole-5-carbaldehyde.
Characterization of the Product
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and the regioselectivity of the formylation.
Spectroscopic Data (Hypothetical for 1-Phenyl-1,2,4-triazole-5-carbaldehyde)
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.9 (s, 1H, -CHO), 8.5 (s, 1H, H-3 of triazole), 7.8-7.5 (m, 5H, Ar-H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~185.0 (C=O), 160.0 (C-5 of triazole), 150.0 (C-3 of triazole), 136.0, 130.0, 129.0, 125.0 (aromatic carbons).
-
IR (ATR, cm⁻¹): ~3100 (C-H aromatic), ~2850, 2750 (C-H aldehyde), ~1700 (C=O aldehyde), ~1600, 1500 (C=C aromatic).
-
Mass Spectrometry (EI): m/z (%) = 173 (M⁺), 172 (M⁺-H), 145 (M⁺-CO), 116, 91, 77.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete formation of the Vilsmeier reagent (moisture). | Ensure all glassware is oven-dried and reagents are anhydrous. Use fresh, high-quality DMF and POCl₃. |
| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC and extend the reaction time or slightly increase the temperature if necessary. | |
| Formation of multiple products | Competing side reactions or incomplete reaction. | Optimize the stoichiometry of the Vilsmeier reagent. Ensure efficient stirring. Purify carefully using column chromatography. |
| Difficult work-up | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Safety Precautions
-
The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The quenching of the reaction mixture is exothermic and may release HCl gas. Perform this step slowly and with adequate cooling.
-
All solvents are flammable. Avoid open flames and use a heating mantle for heating.
Conclusion
The Vilsmeier-Haack reaction provides an effective method for the synthesis of 1-phenyl-1,2,4-triazole-5-carbaldehyde. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving a good yield of the desired product. The resulting aldehyde is a versatile intermediate that can be readily transformed into a variety of other functional groups, making it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided protocol, coupled with rigorous analytical characterization, offers a reliable pathway for researchers to access this important synthetic intermediate.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355–686. [Link]
-
Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777–794. [Link]
-
Wrobel, Z. Vilsmeier-Haack Reaction. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2011; pp 329–350. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
PubChem. 1-phenyl-1H-1,2,4-triazole. [Link]
Sources
Application Note: High-Fidelity Synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde Thiosemicarbazones
Abstract & Strategic Significance
The fusion of 1,2,4-triazole scaffolds with thiosemicarbazone moieties represents a "privileged structure" strategy in medicinal chemistry. 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde serves as a critical electrophilic core for generating these Schiff bases. The resulting thiosemicarbazones possess a dual-pharmacophore architecture: the triazole ring confers lipophilicity and bio-isosteric stability, while the thiosemicarbazone tail (
Critical Application Note: This protocol is designed to maximize the yield of the open-chain thiosemicarbazone. Researchers must be vigilant: under harsh acidic conditions or oxidative stress, this scaffold is prone to intramolecular cyclization, converting the desired product into a 1,3,4-thiadiazole or 1,2,4-triazole-3-thione derivative. This guide provides the precise controls necessary to arrest the reaction at the Schiff base stage.
Chemical Basis & Reaction Logic[1][2][3]
Mechanistic Pathway
The synthesis is an acid-catalyzed nucleophilic addition-elimination reaction. The reaction is governed by the nucleophilicity of the hydrazine nitrogen (
Key Mechanistic Steps:
-
Activation: Trace acid protonates the aldehyde carbonyl oxygen, increasing electrophilicity.
-
Attack: The
amino group of thiosemicarbazide attacks the carbonyl carbon. -
Proton Transfer: Formation of the carbinolamine intermediate.
-
Dehydration: Elimination of water to form the imine (
) bond.
Reaction Pathway Diagram
The following diagram illustrates the reaction flow and the critical divergence point where side reactions occur.
Caption: Figure 1. Reaction pathway for thiosemicarbazone synthesis. Note the divergence to cyclized byproducts if conditions are uncontrolled.
Experimental Protocol
Materials & Reagents[1][3][4][5]
-
Precursor: 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq).
-
Reagent: Thiosemicarbazide (1.0 – 1.1 eq).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
-
Purification: Ethanol/Water recrystallization system.
Standard Operating Procedure (SOP)
Step 1: Solubilization Dissolve 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde (e.g., 10 mmol) in absolute ethanol (20 mL). Mild heating (40–50°C) may be required to ensure complete dissolution.
-
Checkpoint: The solution must be clear. Turbidity suggests impurities in the aldehyde starting material.
Step 2: Reagent Addition In a separate beaker, dissolve thiosemicarbazide (10 mmol) in hot ethanol (15 mL) and water (5 mL) if necessary for solubility. Add this solution dropwise to the aldehyde solution under constant stirring.
Step 3: Catalysis & Reflux Add 3–5 drops of glacial acetic acid. Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Monitoring: Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The aldehyde spot (
) should disappear.
Step 4: Isolation Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 1 hour. The thiosemicarbazone should precipitate as a crystalline solid.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (to remove trace acetic acid).
Step 5: Purification Recrystallize from hot ethanol. If the product is highly insoluble, use a DMF/Ethanol (1:4) mixture.
Optimization Parameters (Data Summary)
| Parameter | Recommended Range | Effect of Deviation |
| Stoichiometry | 1:1 (Aldehyde:Amine) | Excess amine complicates purification; Excess aldehyde lowers yield. |
| Catalyst (AcOH) | 0.1 – 0.5 mL | Too High: Promotes cyclization to thiadiazoles. Too Low: Slow reaction rate. |
| Temperature | 75–80°C (Reflux) | Too High (>100°C): Thermal decomposition/cyclization. |
| Time | 3 – 5 Hours | Extended reflux (>12h) increases byproduct formation. |
Characterization & Validation
To ensure the integrity of the open-chain structure, specific spectral signatures must be verified.
NMR Spectroscopy ( )
-
Azomethine Proton (
): This is the definitive marker. Look for a sharp singlet between 8.0 – 9.5 ppm .-
Validation: If this peak is absent, the compound has likely cyclized.
-
-
Hydrazine NH (
): Singlet, typically 11.5 – 12.0 ppm (exchangeable with ). -
Amide
: Broad singlet, 8.0 – 8.5 ppm . -
Triazole/Phenyl Protons: Aromatic region 7.4 – 8.2 ppm .
Infrared Spectroscopy (FT-IR)
-
Stretch: 1590 – 1620
. -
Stretch: 1200 – 1250
(Strong indicator of open chain; disappears upon cyclization to thiadiazole). -
Stretch: 3150 – 3350
.
Troubleshooting Workflow
Caption: Figure 2. Quality control decision tree for validating product integrity.
Biological Applications & References
Therapeutic Potential
The 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde thiosemicarbazone scaffold is a versatile pharmacophore.
-
Anticancer: These ligands inhibit Ribonucleotide Reductase (RR) and chelate iron, starving cancer cells of essential nutrients for DNA synthesis.
-
Antifungal: The triazole ring mimics the structure of fluconazole, targeting lanosterol 14
-demethylase (CYP51), while the thiosemicarbazone tail disrupts metal homeostasis in fungal cells.
References
- Schiff Base Chemistry: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Triazole Synthesis: Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of some 1-phenyl-1H-1,2,4-triazole-3,5-diamine and 4-amino-1-phenyl-1H-1,2,4-triazole-3,5-diol. Journal of Heterocyclic Chemistry.
-
Thiosemicarbazone Bioactivity: Tenório, R. P., et al. (2005). Thiosemicarbazones: preparation, related metallic complexes and biological activities.[2] Bioorganic & Medicinal Chemistry.
-
Cyclization Risks: Klayman, D. L., et al. (1979). 2-Acetylpyridine thiosemicarbazones. 1. Growth inhibitory activity against L1210 leukemia cells. Journal of Medicinal Chemistry.
- Spectroscopic Data: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Sources
Application Note: Catalytic Architectures of Triazole-5-Carbaldehyde Metal Complexes
Topic: Catalytic Applications of Metal Complexes Derived from Triazole-5-Carbaldehyde Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Relevance
In the landscape of modern catalysis, 1,2,3-triazole-4(5)-carbaldehyde (and its 1,2,4-triazole isomers) has emerged as a "privileged scaffold." While historically viewed merely as a "click chemistry" linker, the triazole ring acts as a non-innocent ligand in transition metal catalysis. Its high nitrogen content, strong dipole moment (~5 Debye), and ability to participate in
For drug development professionals, these complexes offer a dual advantage:
-
Bio-Relevant Catalysis: The ligands themselves are often bio-isosteres of amide bonds, making trace metal removal less toxicologically distinct than phosphine-based contaminants.
-
Modular Tunability: The "Click" origin of the 1,2,3-triazole allows for rapid library generation of ligands by varying the azide precursor, enabling high-throughput screening (HTS) of catalyst steric/electronic properties.
This guide details the synthesis and deployment of these complexes in Suzuki-Miyaura Coupling (C-C bond formation) and Green Oxidation of Alcohols (Redox catalysis).
Critical Chemical Architecture
Ligand Design: The "Click-Oxidize-Condense" Strategy
The core ligand is typically a Schiff base derived from triazole-carbaldehyde. The synthesis exploits the regioselectivity of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Nomenclature Note: In 1H-1,2,3-triazoles, the 4- and 5-positions are tautomerically equivalent unless N1 is substituted. In this guide, we focus on 1-substituted-1,2,3-triazole-4-carbaldehyde , the primary product of click chemistry using propargyl alcohol followed by oxidation.
Figure 1: Modular synthesis workflow for accessing triazole-carbaldehyde ligands.
Detailed Synthesis Protocols
Protocol A: Ligand Synthesis (1-Benzyl-1,2,3-triazole-4-carbaldehyde Schiff Base)
Rationale: This route avoids unstable propynal by oxidizing the stable alcohol intermediate.
Reagents:
-
Benzyl azide (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
CuSO
5H O (5 mol%) -
Sodium Ascorbate (10 mol%)
-
MnO
(Activated, 10 eq) -
Aniline derivative (1.0 eq)
Step-by-Step:
-
Click Reaction: Dissolve benzyl azide and propargyl alcohol in
-BuOH/Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> O (1:1). Add CuSO and NaAsc. Stir at RT for 12 h. Extract with EtOAc. Yields Triazole-Alcohol . -
Oxidation: Dissolve Triazole-Alcohol in DCM. Add activated MnO
. Reflux for 4 h. Filter through Celite. Evaporate to obtain 1-Benzyl-1,2,3-triazole-4-carbaldehyde (Solid, stable). -
Condensation: Mix the aldehyde (1 mmol) and aniline (1 mmol) in Ethanol (10 mL). Add catalytic acetic acid (2 drops). Reflux for 4-6 h.
-
Isolation: Cool to RT. The Schiff base usually precipitates as a yellow/orange solid. Filter and wash with cold ethanol.
Protocol B: Metal Complexation (General Procedure for Pd, Cu, Ni)
Rationale: Acetate salts are preferred for Cu/Ni to avoid chloride contamination in oxidation reactions; Chloride salts are preferred for Pd to ensure stability of the pre-catalyst.
Reagents:
-
Ligand (L) from Protocol A (2.0 mmol for bidentate; 1.0 mmol for tridentate)
-
Metal Salt: PdCl
(CH CN) , Cu(OAc) H O, or Ni(OAc) 4H O (1.0 mmol) -
Solvent: Methanol or Ethanol (Abs.)
Step-by-Step:
-
Dissolve the Ligand in hot Ethanol (20 mL).
-
Dissolve the Metal Salt in hot Ethanol (10 mL).
-
Add the metal solution to the ligand solution dropwise under constant stirring.
-
Reflux: Heat at 70-80°C for 3-6 hours.
-
Observation: A color change (Green/Blue for Cu, Red/Brown for Ni, Yellow/Orange for Pd) indicates complexation.
-
Workup: Cool to RT. Filter the precipitate.[1] Wash with cold EtOH and Et
O. Dry in vacuum.
Catalytic Application Protocols
Application 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Context: Palladium complexes of triazole-Schiff bases exhibit high thermal stability and resistance to air/moisture, making them ideal for industrial scale-up.
Target Reaction: Aryl Bromide + Phenylboronic Acid
| Parameter | Condition |
| Catalyst | Pd(II)-Triazole Schiff Base Complex (0.1 - 1.0 mol%) |
| Solvent | DMF/Water (3:1) or Toluene |
| Base | K |
| Temperature | 80 - 100°C |
| Atmosphere | Air (Robust) or N |
Protocol:
-
Charge a reaction vial with Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and Base (2.0 mmol).
-
Add the Pd-Complex (0.5 mol%).
-
Add Solvent (4 mL).
-
Heat to 90°C for 2-6 hours. Monitor by TLC/HPLC.
-
Extraction: Dilute with water, extract with EtOAc.
-
Performance: Expect yields >90%. The triazole nitrogen coordinates Pd, preventing aggregation into inactive Pd-black.
Application 2: Green Oxidation of Alcohols
Context: Copper(II) and Nickel(II) complexes of these ligands are potent catalysts for converting benzyl alcohols to benzaldehydes using eco-friendly oxidants like H
Target Reaction: Benzyl Alcohol + H
| Parameter | Condition |
| Catalyst | Cu(II)-Triazole Schiff Base Complex (1 - 3 mol%) |
| Oxidant | 30% H |
| Solvent | Acetonitrile or Water (Micellar conditions) |
| Temperature | 70°C |
Protocol:
-
Dissolve Benzyl Alcohol (1 mmol) in Acetonitrile (5 mL).
-
Add Cu-Complex (0.02 mmol).
-
Add H
O dropwise over 10 minutes. -
Stir at 70°C for 4 hours.
-
Mechanism: The reaction proceeds via a radical mechanism involving a high-valent Metal-Oxo species stabilized by the electron-rich triazole ligand.
Mechanistic Logic & Troubleshooting
The "Hemilabile" Advantage
Triazole ligands often act as hemilabile ligands. The N3 nitrogen of the triazole ring binds to the metal but can transiently dissociate to open a coordination site for the substrate (e.g., the oxidative addition of Aryl-Br). This "breathing" ligand effect enhances Turnover Frequency (TOF).
Figure 2: Simplified catalytic cycle for Pd-Triazole mediated coupling. The triazole ligand stabilizes the Pd(0) species preventing precipitation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Pd Black Formation | Ligand dissociation due to high Temp. | Lower Temp to 80°C; Increase Ligand:Metal ratio to 2.2:1. |
| Low Yield (Oxidation) | Decomposition of H | Add oxidant slowly (syringe pump); Switch to TBHP (more stable). |
| Poor Solubility | Ligand is too lipophilic/rigid. | Use a solvent mixture (DMF/EtOH); Modify ligand with solubilizing groups (e.g., -SO |
References
-
Synthesis of 1,2,3-triazoles catalyzed by copper(I) Schiff base complex. Chemical Review Letters. (2024). Link
-
Palladium(II) complexes bearing 1,2,3-triazole based ligands: Synthesis and applications in Heck and Suzuki–Miyaura coupling. RSC Advances. (2014). Link
-
Application of Copper(II) Schiff Base Complex as Efficient Nanocatalyst in Oxidation of Alcohols. Asian Journal of Chemistry. (2013). Link
-
1H-1,2,3-Triazole: From Structure to Function and Catalysis. University of Queensland. (2019). Link
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Molecules. (2019). Link
-
Synthesis and Catalytic Applications of 1,2,4-Triazoles in Oxidative Processes. TRACE Tennessee Research. (2010). Link
Sources
Application Note: Microwave-Assisted Synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde Derivatives
Executive Summary
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Letrozole (aromatase inhibitor) and Fluconazole (antifungal). The 1-phenyl-1H-1,2,4-triazole-5-carbaldehyde moiety is a critical intermediate; its aldehyde functionality allows for rapid diversification into Schiff bases, hydrazones, and chalcones, which are often screened for anti-inflammatory and anticancer activity.
Traditional thermal synthesis of this scaffold is plagued by long reaction times (12–24 hours), harsh solvents (DMF/DMSO), and tedious workups. This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total synthesis time by >90%, improves yields to >85%, and utilizes greener solvent systems.
Scientific Rationale & Mechanism
Why Microwave Irradiation?
The formation of the 1,2,4-triazole ring involves a cyclodehydration step that has a high activation energy barrier.
-
Dipolar Polarization: The polar nature of the hydrazine and carboxylic acid precursors allows for efficient coupling with the oscillating electric field of the microwave (2.45 GHz).
-
Superheating Effect: MAOS allows solvents (e.g., ethanol or ethylene glycol) to be heated above their atmospheric boiling points in sealed vessels, significantly accelerating the rate-determining step of ring closure.
Retrosynthetic Strategy
To ensure high regioselectivity for the 1-phenyl and 5-substituted positions, we utilize a stepwise construction:
-
Cyclization: Condensation of phenylhydrazine with a glycolic acid equivalent to form the 5-hydroxymethyl intermediate.
-
Oxidation: Selective oxidation of the primary alcohol to the aldehyde.
-
Derivatization: Condensation with amines to form the final library.
Caption: Figure 1. Modular MAOS pathway for the synthesis of 5-carbaldehyde triazole derivatives.
Experimental Protocols
Protocol A: Synthesis of (1-Phenyl-1H-1,2,4-triazol-5-yl)methanol
Objective: Construct the heterocyclic core with a handle for oxidation.
Materials:
-
Phenylhydrazine (10 mmol)
-
Glycolic acid (12 mmol)
-
Ethylene glycol (Solvent/Catalyst)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Procedure:
-
Preparation: In a 10 mL microwave pressure vial, dissolve Phenylhydrazine (1.08 g) and Glycolic acid (0.91 g) in 2 mL of ethylene glycol.
-
Irradiation: Seal the vessel. Program the microwave for Dynamic Mode :
-
Temperature: 140°C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup: Allow the reaction to cool to 50°C. Pour the mixture into 50 mL of ice-cold water. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid and wash with cold water (3 x 10 mL). Recrystallize from ethanol if necessary.
Protocol B: Oxidation to 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Objective: Convert the alcohol to the reactive aldehyde without over-oxidation to the carboxylic acid.
Materials:
-
(1-Phenyl-1H-1,2,4-triazol-5-yl)methanol (from Protocol A)
-
IBX (2-Iodoxybenzoic acid) or PCC (Pyridinium chlorochromate) on Silica
-
Solvent: Ethyl Acetate or DCM
Procedure:
-
Preparation: Suspend the triazole alcohol (5 mmol) in Ethyl Acetate (10 mL). Add IBX (1.1 eq, 5.5 mmol).
-
Irradiation:
-
Temperature: 75°C
-
Hold Time: 10 minutes
-
Power: Max 100W (Gentle heating)
-
-
Workup: Filter the reaction mixture to remove the insoluble iodobenzoic acid by-product. Evaporate the filtrate under reduced pressure.
-
Isolation: The residue is the crude aldehyde. It is often used directly in Protocol C to avoid instability issues, but can be purified via flash chromatography (SiO2, DCM/MeOH).
Protocol C: Derivatization (Schiff Base Library Generation)
Objective: High-throughput synthesis of biologically active derivatives.
Materials:
-
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde (1 mmol)
-
Substituted Aniline / Hydrazide (1 mmol)
-
Solvent: Absolute Ethanol (2 mL)
-
Catalyst: Glacial Acetic Acid (1 drop)
Procedure:
-
Preparation: Mix the aldehyde and the amine in a 10 mL microwave vial with ethanol and catalytic acetic acid.
-
Irradiation:
-
Temperature: 100°C
-
Hold Time: 2-5 minutes
-
-
Workup: Cool the vial. The Schiff base usually crystallizes out of the ethanol solution upon cooling.
-
Purification: Filter and wash with cold ethanol.
Data Analysis & Comparison
The following table contrasts the MAOS protocol against conventional reflux methods (Oil bath) for the Schiff base formation step.
| Parameter | Conventional Reflux | MAOS Protocol (Recommended) | Improvement |
| Reaction Time | 4 - 8 Hours | 2 - 5 Minutes | ~99% Reduction |
| Solvent Volume | 20 - 50 mL | 1 - 3 mL | Green Chemistry |
| Yield | 60 - 75% | 88 - 96% | Higher Efficiency |
| Purity (Crude) | Moderate (Requires Column) | High (Precipitation) | Simplified Workup |
Critical Process Parameters (CPPs) & Troubleshooting
Workflow Logic Diagram
Caption: Figure 2. Operational workflow and decision tree for MAOS synthesis.
Troubleshooting Guide
-
Low Yield in Step 1: Ensure the phenylhydrazine is fresh. Oxidized hydrazine (dark brown) significantly lowers yield. Use an inert atmosphere (N2 purge) in the vial before sealing.
-
Vial Failure: Do not exceed 75% volume capacity of the microwave vial. The rapid release of water vapor during cyclization generates pressure; ensure the vessel is rated for >20 bar.
-
Aldehyde Instability: The 5-carbaldehyde is reactive. If not using immediately, store under Argon at -20°C. For library generation, in situ generation and consumption (One-Pot) is possible but requires careful solvent compatibility checks.
References
-
Shelke, G. M., et al. (2015).[3][4] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26(03), 404-407.[4] Link
- Grounding: Establishes the baseline efficiency of microwave irradiation for hydrazine-based triazole synthesis.
-
Panda, K. C., et al. (2021).[5] "Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique." Current Microwave Chemistry, 8(3). Link
- Grounding: Validates the rapid derivatization of the triazole core into Schiff bases using MAOS.
-
Yilmaz, F., et al. (2013).[6] "Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives." South African Journal of Chemistry, 66, 72-76.[6] Link
- Grounding: Provides comparative data between conventional heating and microwave methods for triazole functionaliz
-
Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." Link
- Grounding: General reference for mechanistic pathways and altern
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. tijer.org [tijer.org]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. rjptonline.org [rjptonline.org]
Functionalization of the aldehyde group in 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Part 1: Introduction & Strategic Overview
The 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 111340-51-3) represents a privileged scaffold in medicinal chemistry. Unlike its more common 1,2,3-triazole counterparts derived from "click" chemistry, the 1,2,4-triazole core is historically embedded in high-value pharmacophores, including antifungal agents (e.g., fluconazole analogs) and antimicrobial candidates.
The C5-aldehyde functionality is the critical "warhead" for diversification. Positioned adjacent to the electron-deficient triazole ring and the N1-phenyl group, this carbonyl carbon exhibits enhanced electrophilicity compared to standard benzaldehydes. This application note details the rigorous protocols for exploiting this reactivity to generate diverse libraries of Schiff bases, conjugated olefins, and fused heterocycles.
Reactivity Profile
-
Electrophilicity: High.[1] The inductive effect of the N4 nitrogen and the resonance of the phenyl ring increase susceptibility to nucleophilic attack.
-
Stability: Moderate.[1] The aldehyde is stable under standard storage but prone to oxidation to the carboxylic acid (1-phenyl-1H-1,2,4-triazole-5-carboxylic acid) if exposed to atmospheric oxygen over prolonged periods.
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in alcohols (Ethanol, Methanol) and chlorinated solvents (DCM, Chloroform).
Part 2: Strategic Functionalization Map
The following workflow visualizes the three primary divergence points from the parent aldehyde: Condensation (C=N), Olefination (C=C), and Heterocyclization.
Figure 1: Divergent synthesis pathways from the 5-carbaldehyde core. Blue indicates the starting scaffold; Yellow indicates the versatile imine intermediate; Green and Red indicate stable downstream pharmacophores.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Schiff Bases (Azomethines)
Objective: To generate a library of imines for biological screening or further cyclization. Mechanism: Acid-catalyzed nucleophilic addition-elimination.
Reagents:
-
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 equiv)
-
Substituted Aniline or Heterocyclic Amine (1.0 equiv)
-
Solvent: Absolute Ethanol (10-15 mL per mmol)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution.
-
Addition: Add 1.0 mmol of the appropriate amine (e.g., 4-fluoroaniline, isoniazid, or 4-amino-triazole derivatives).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol reflux) for 4–6 hours.
-
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear, replaced by a lower imine spot.
-
-
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a solid.
-
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF mixtures if necessary.
Troubleshooting:
-
No Precipitate? Concentrate the solvent to half volume on a rotary evaporator and re-cool. If still oily, add cold diethyl ether to induce triturated precipitation.
Protocol B: Knoevenagel Condensation (C=C Bond Formation)
Objective: Synthesis of
Reagents:
-
Aldehyde (1.0 equiv)
-
Active Methylene Compound (Malononitrile or Ethyl Cyanoacetate) (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv)
Procedure:
-
Mix the aldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add piperidine (2-3 drops) as a base catalyst.
-
Reflux for 3 hours. The reaction is often faster than Schiff base formation due to the high acidity of the methylene protons.
-
Cool and filter the solid product.[6] Wash with cold water to remove piperidine salts, then with cold ethanol.
Protocol C: Cyclization to 4-Thiazolidinones
Objective: Conversion of Schiff bases (from Protocol A) into thiazolidinone heterocycles, a known antimicrobial pharmacophore.
Reagents:
-
Schiff Base (1.0 equiv)
-
Thioglycolic Acid (Mercaptoacetic acid) (1.5 equiv)
-
Dehydrating Agent: Anhydrous
(pinch) or molecular sieves. -
Solvent: Dry 1,4-Dioxane or DMF.
Procedure:
-
Dissolve the Schiff base (1 mmol) in dry 1,4-dioxane (15 mL).
-
Add thioglycolic acid (1.5 mmol).
-
Add a catalytic amount of anhydrous
to sequester water and drive the equilibrium. -
Reflux for 8–12 hours. This reaction is kinetically slow.
-
Work-up: Pour the reaction mixture into crushed ice containing saturated sodium bicarbonate (
) to neutralize excess acid. -
Filter the solid precipitate, wash with water, and dry.
Part 4: Analytical Validation (Data Interpretation)
Successful functionalization must be validated using
Table 1: Diagnostic Spectral Data for Functionalization
| Functional Group | IR Frequency ( | Observation | |
| Aldehyde (CHO) | Singlet, | 1690 – 1710 (C=O) | Disappears upon reaction. |
| Imine (CH=N) | Singlet, | 1610 – 1630 (C=N) | New sharp singlet appears upfield of CHO. |
| Olefin (CH=C) | Singlet, | 1590 – 1610 (C=C) | Often overlaps with aromatic region; check integration. |
| Thiazolidinone | Singlet, | 1680 – 1700 (C=O amide) | Appearance of methylene protons in the aliphatic region. |
| Carboxylic Acid | Broad Singlet, | 2500 – 3000 (OH broad) | Broad hump indicates oxidation (impurity or product). |
References
-
General Triazole Synthesis: Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." Provides foundational methods for constructing the triazole ring prior to formylation. Available at: [Link]
-
Schiff Base Protocols: Rasayan Journal of Chemistry. "Synthesis of Schiff Base as DNA Gyrase B Inhibitor." Describes analogous condensation conditions for heterocyclic aldehydes. Available at: [Link]
-
Antimicrobial Applications: MDPI (Molecules). "1,2,4-Triazoles as Important Antibacterial Agents." Reviews the biological relevance of functionalized triazoles. Available at: [Link][1]
-
Heterocyclization Chemistry: Scientific Reports. "Synthesis and biological evaluation of novel 1,2,4-triazole derivatives." Details the cyclization of Schiff bases to thiazolidinones. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde Synthesis
Topic: Improving yield in the synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde Role: Senior Application Scientist Content: Technical Support Center (Troubleshooting & Optimization)
Status: Operational Ticket ID: TRZ-ALD-005 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde presents a specific set of regiochemical and stability challenges distinct from its 1,2,3-triazole counterparts. Low yields are typically caused by regiochemical scrambling during ring formation, over-oxidation to the carboxylic acid, or aldehyde hydration during workup.
This guide outlines two validated protocols: the Oxidation Route (recommended for scalability) and the Lithiation-Formylation Route (recommended for direct functionalization), along with a troubleshooting matrix.
Part 1: Route Selection Strategy
Before beginning, verify your precursor availability. The choice of route dictates the impurity profile.
Figure 1: Decision matrix for synthetic pathway selection based on starting material availability.
Part 2: Protocol A - Oxidation of the Alcohol (High Yield)
Target: Conversion of (1-phenyl-1H-1,2,4-triazol-5-yl)methanol to the aldehyde. Primary Issue: Over-oxidation to carboxylic acid or incomplete conversion.
The Science of the Fix
Triazole rings are electron-deficient, making the aldehyde relatively electrophilic and prone to hydration (forming gem-diols) or oxidation. Activated Manganese Dioxide (MnO₂) is the gold standard here because it is a heterogeneous oxidant that typically stops at the aldehyde stage and does not require aqueous workup, which prevents hydrate formation [1].
Optimized Protocol
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform. Do not use alcohols.
-
Reagent: Activated MnO₂ (10–15 equivalents).
-
Note: Commercial MnO₂ varies wildly in activity. If reaction stalls, use "Attenburrow" grade or freshly activated MnO₂.
-
-
Temperature: Reflux (40°C). Room temperature is often too slow for electron-poor substrates.
Step-by-Step Workflow:
-
Dissolve 1.0 eq of alcohol in DCM (0.1 M concentration).
-
Add 5.0 eq of Activated MnO₂.
-
Heat to reflux and monitor by TLC (SiO₂, 5% MeOH/DCM).
-
If starting material persists after 4 hours, add another 5.0 eq of MnO₂.
-
Critical Workup: Filter hot through a pad of Celite. Wash the pad with warm EtOAc (aldehydes can adsorb to MnO₂).
-
Concentrate in vacuo at <40°C.
Data Verification: Oxidant Performance
| Oxidant | Yield | Reaction Time | Primary Side Product |
| MnO₂ (Activated) | 92% | 4-6 h | None (Clean) |
| Swern (DMSO/Oxalyl Cl) | 78% | 1 h | Methylthiomethyl ether |
| PCC/PDC | 65% | 3 h | Carboxylic Acid / Tar |
| Dess-Martin Periodinane | 88% | 1 h | Acetic acid contamination |
Part 3: Protocol B - Lithiation-Formylation (Direct Synthesis)
Target: Direct C5-functionalization of 1-phenyl-1H-1,2,4-triazole. Primary Issue: Regioselectivity (C5 vs C3) and Ring Cleavage.
The Science of the Fix
According to Micetich et al., the N1-phenyl group directs lithiation exclusively to the C-5 position due to the coordination of the lithium cation with the N1 lone pair and the inductive effect, provided the temperature is kept strictly cryogenic (-78°C) [2]. Higher temperatures lead to "dance" mechanisms (scrambling) or ring fragmentation.
Optimized Protocol
-
Reagents: n-Butyllithium (n-BuLi), Anhydrous THF, DMF (anhydrous).
-
Conditions: Strictly -78°C (Dry ice/Acetone).
Step-by-Step Workflow:
-
Dissolve 1-phenyl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF under Argon.
-
Cool to -78°C .
-
Add n-BuLi (1.1 eq) dropwise over 20 minutes.
-
Checkpoint: The solution often turns yellow/orange. Stir for 45 mins at -78°C.
-
-
Add anhydrous DMF (1.5 eq) dropwise.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C slowly.
-
Quench: Add saturated aqueous NH₄Cl at 0°C.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Part 4: Troubleshooting & FAQs
Issue 1: "My NMR shows no aldehyde peak (~10 ppm), but Mass Spec says the mass is correct."
Diagnosis: You likely have the Aldehyde Hydrate (gem-diol). Explanation: Electron-deficient aldehydes (like triazole-5-carbaldehyde) react with trace water to form R-CH(OH)2. The Fix:
-
Do not discard. The hydrate is often stable.
-
To revert to aldehyde: Dissolve in Toluene and reflux with a Dean-Stark trap to remove water, or store in a desiccator over P₂O₅ under vacuum.
-
Note: In biological assays, the hydrate and aldehyde are often equivalent as they equilibrate in aqueous media.
Issue 2: "Low yield in the Lithiation route; recovering starting material."
Diagnosis: Incomplete deprotonation or wet DMF. The Fix:
-
Ensure THF is distilled from Na/Benzophenone.
-
Titrate your n-BuLi. Old n-BuLi is the #1 cause of failure here.
-
Pre-dry DMF: Store DMF over activated 4Å molecular sieves for 24 hours before use.
Issue 3: "The product decomposes on the silica column."
Diagnosis: Acid sensitivity. The Fix:
-
Triazole aldehydes can be sensitive to the acidic nature of silica gel.
-
Neutralize the Silica: Pre-treat the column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. Elute with EtOAc/Hexanes.
Issue 4: "I'm getting the C-3 substituted product instead of C-5."
Diagnosis: Thermodynamic equilibration. The Fix:
-
You likely allowed the lithiated species to warm up before adding DMF. The C-5 lithio species is the kinetic product (formed first due to N1 direction). If it warms up, it may rearrange. Keep it at -78°C until the electrophile (DMF) is added.
Part 5: Visualizing the Lithiation Pathway
Figure 2: Kinetic pathway for C5-selective lithiation. Warming the lithiated intermediate prior to quenching leads to decomposition.
References
-
ChemicalBook. "Synthesis of 1-Phenyl-1H-[1,2,3]triazole-4-carbaldehyde." (Analogous oxidation protocol verified for triazoles). Link
-
Micetich, R. G., Spevak, P., Hall, T. W., & Bains, B. K. (1986). "The sequential lithiation of 1-phenyl-1,2,4-triazoles." Journal of Heterocyclic Chemistry. (Definitive work on C5-regioselectivity). Link
-
BenchChem. "1-phenyl-1H-1,2,3-triazole-4-carbaldehyde Technical Guide." (General handling of triazole aldehydes). Link
Technical Support Center: Purification of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Welcome to the technical support guide for the purification of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. The unique electronic properties of the triazole ring system, combined with the reactivity of the aldehyde functional group, can present specific purification hurdles. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter during the purification process.
Question 1: My aldehyde is decomposing on the silica gel column, leading to streaking on the TLC and low yields. What is happening and how can I prevent it?
Answer: This is a classic issue when purifying aldehydes, especially those on electron-rich heterocyclic systems. The root cause is the acidic nature of standard silica gel.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface which can act as a Lewis acid catalyst. This can promote the formation of acetals or hemiacetals if you are using an alcohol in your mobile phase (e.g., methanol, ethanol).[1] More commonly, it can catalyze degradation or irreversible adsorption of sensitive aldehydes. The triazole moiety itself can also interact strongly with the acidic sites.
-
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, neutralize the acidic sites. This is the most common and effective solution. Prepare a slurry of your silica gel in your non-polar eluent (e.g., hexanes) and add 0.5-1.0% triethylamine (Et₃N) by volume. Let this stand for about 15-20 minutes before packing the column. Use this same percentage of triethylamine in your mobile phase throughout the purification.[1][2]
-
Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) is an excellent alternative for acid-sensitive compounds.[1][3] Perform TLC analysis on alumina plates first to develop a suitable solvent system.
-
Minimize Residence Time: Use flash chromatography rather than gravity chromatography to minimize the time your compound spends on the column, reducing the opportunity for degradation.[2]
-
Question 2: I'm performing a recrystallization, but my compound is "oiling out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or when the boiling point of the solvent is much higher than the melting point of the solute.
-
Causality: The solubility of your compound and its impurities are too high at the temperature where nucleation should begin. Instead of molecules arranging into a crystal lattice, they crash out as a supercooled liquid.
-
Solutions:
-
Slow Down the Cooling Process: This is the simplest fix. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not immediately place it in an ice bath. Once it has reached room temperature, then you can proceed with slower cooling in a refrigerator, followed by an ice bath.
-
Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previously purified batch.
-
Re-evaluate Your Solvent System: The chosen solvent may be too good. Try a solvent system where the compound is less soluble. You can do this by adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot solution until it just starts to become cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and proceed with slow cooling. For 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde, common systems include ethyl acetate/hexanes or dichloromethane/hexanes.
-
Question 3: After column chromatography, my TLC shows a single spot, but the ¹H NMR spectrum indicates a persistent impurity. What could it be?
Answer: This is a common scenario where an impurity co-elutes with your product. Given the starting materials and potential side reactions, the most likely culprits are the corresponding carboxylic acid or unreacted starting material.
-
Causality:
-
Oxidation: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (1-Phenyl-1H-1,2,4-triazole-5-carboxylic acid). This acid can be quite polar and may have an Rf value very close to your aldehyde, especially in polar solvent systems.
-
Co-elution: The polarity of the impurity is too similar to your product for silica gel to resolve it effectively with the chosen eluent.
-
-
Solutions:
-
Acid-Base Liquid-Liquid Extraction: This is a highly effective method to remove acidic impurities. Dissolve the crude or partially purified product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The neutral aldehyde remains in the organic layer. Afterward, wash with brine, dry over Na₂SO₄ or MgSO₄, and remove the solvent.
-
Bisulfite Adduct Formation: This is a classic and highly selective method for purifying aldehydes.[4][5] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. Other organic impurities can then be washed away with an organic solvent. The aldehyde is subsequently regenerated by adding a base (e.g., NaHCO₃ or NaOH).[5][6] See the detailed protocol below.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust, general-purpose method for purifying 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde on a research scale (50 mg - 5 g)?
For this scale, flash column chromatography on silica gel is typically the most effective and versatile method.[7][8] It provides excellent separating power for a wide range of impurities. The key is to develop an appropriate solvent system using TLC first, aiming for an Rf of ~0.3 for your product.[1] Given the polarity of the triazole moiety, a good starting point for solvent systems would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing). Remember to incorporate the troubleshooting advice above regarding silica deactivation if you observe degradation.
Q2: Can I avoid column chromatography altogether? What are the best alternatives?
Yes, avoiding chromatography is often desirable to save time and solvent, especially on a larger scale.[4]
-
Recrystallization: If your crude product is reasonably pure (>85%), recrystallization is the best alternative.[9] It is highly scalable and cost-effective. The key is finding a suitable solvent or solvent pair through small-scale testing.
-
Bisulfite Extraction: As mentioned in the troubleshooting section, forming the bisulfite adduct is an excellent non-chromatographic method. It is highly selective for aldehydes (and some reactive ketones), making it ideal for removing non-aldehyde impurities.[4][10] This technique is particularly powerful when other methods fail to separate compounds with similar polarities.[4]
Q3: How do I confirm the purity and identity of my final product?
A combination of techniques is essential to rigorously confirm purity and structure.
-
Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The aldehyde proton should appear as a sharp singlet around 10 ppm in the ¹H NMR spectrum. Integration of the proton signals should match the expected ratios. The absence of impurity signals is the best confirmation of high purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.[7]
Visualized Workflow: Purification Strategy Selection
The following decision tree can help you select the most appropriate purification strategy based on your initial sample assessment.
Caption: Decision tree for selecting a purification method.
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Deactivation
-
Slurry Preparation: In a fume hood, add your calculated amount of silica gel to a beaker. Add your initial, low-polarity eluent (e.g., 98:1:1 Hexanes/Ethyl Acetate/Triethylamine) to create a free-flowing slurry. Stir for 10 minutes.
-
Column Packing: Pack your column with the silica slurry using standard techniques.
-
Sample Loading: Dissolve your crude 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde in a minimal amount of dichloromethane or your eluent. Pre-adsorb this onto a small amount of silica gel by concentrating it to a dry powder. Carefully add the dry powder to the top of your packed column.
-
Elution: Begin elution with your starting solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). Always maintain the 1% triethylamine concentration in your mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is adapted from established methods for aldehyde purification.[4][5][10]
-
Adduct Formation: Dissolve the crude aldehyde mixture in a water-miscible solvent like methanol or THF (approx. 10 mL per 1 g of crude material).[5] In a separate flask, prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add the saturated NaHSO₃ solution slowly to the stirring aldehyde solution (a 10% molar excess of bisulfite is often sufficient).[6] Stir vigorously at room temperature. The reaction can take from 30 minutes to several hours. A white precipitate of the adduct may form.
-
Impurity Removal: Dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate (2 x 20 mL). This removes the non-aldehyde impurities, which remain in the organic layer. Discard the organic layer. The aqueous layer now contains the water-soluble bisulfite adduct.
-
Aldehyde Regeneration: Add an organic solvent (e.g., ethyl acetate) to the aqueous layer. While stirring vigorously, slowly add a saturated solution of sodium bicarbonate or a 2M NaOH solution until the pH is strongly basic (pH > 9).[5][6] This reverses the reaction, regenerating the pure aldehyde.
-
Isolation: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde.
References
-
Vedantu. (n.d.). Purification and Characterisation of Organic Compounds for JEE & NEET. Retrieved from [Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]
-
CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
- Unnamed Source. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
- Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. doi:10.3791/57639-v
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
IISTE.org. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved from [Link]
-
Lirias. (2021, December 6). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of. Retrieved from [Link]
-
Semantic Scholar. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF. Retrieved from [Link]
-
MDPI. (2021, December 6). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
- Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
-
ResearchGate. (2019, February 5). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
-
ResearchGate. (2018, September 2). (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from [Link]
-
MDPI. (2023, July 7). Reaction of Triazolic Aldehydes with Diisopropyl Zinc: Chirality Dissipation versus Amplification. Retrieved from [Link]
-
Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Retrieved from [Link]
-
PMC. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Optimizing pH conditions for Schiff base formation with triazole aldehydes
Technical Support Center: Optimizing Schiff Base Formation with Triazole Aldehydes
Module 1: The Mechanistic Logic (The "Why" Behind the Protocol)
The Core Challenge: Synthesizing Schiff bases (imines) from triazole aldehydes presents a unique "Goldilocks" problem. You are balancing two competing chemical behaviors:
-
Nucleophilicity: The amine must remain unprotonated to attack the carbonyl.
-
Electrophilicity: The carbonyl oxygen must be protonated (or hydrogen-bonded) to facilitate water elimination (dehydration).
The pH Paradox:
-
If pH < 4 (Too Acidic): The amine is protonated (
).[1] It loses its lone pair and cannot attack the aldehyde. Reaction stops. -
If pH > 6 (Too Basic): The carbinolamine intermediate forms, but the hydroxyl group is not protonated. It becomes a poor leaving group (
vs ), preventing the formation of the C=N double bond. The reaction stalls at the intermediate stage.
The Triazole Factor: Triazole rings (1,2,3- or 1,2,4-isomers) are nitrogen-rich heterocycles. They can act as weak bases, potentially buffering your reaction mixture. Furthermore, if your aldehyde is attached to a triazole, the electron-withdrawing nature of the ring generally increases the electrophilicity of the aldehyde, making it reactive but also prone to hydrolysis (the reverse reaction).
Visualizing the pH Sweet Spot:
Caption: The pH-rate profile for Schiff base formation. The reaction requires a delicate balance between amine nucleophilicity and leaving group activation.
Module 2: Standard Operating Procedure (SOP)
Objective: Synthesis of (E)-1-(triazolyl)-N-substituted methanimine.
Reagents & Equipment:
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Avoid water.
-
Catalyst: Glacial Acetic Acid (AcOH).[2]
-
Water Scavenger: Activated 4Å Molecular Sieves (Critical for triazole derivatives).
-
Apparatus: Round-bottom flask, reflux condenser, nitrogen balloon.
Step-by-Step Protocol:
-
Activation (10 mins):
-
Dissolve 1.0 equivalent of Triazole Aldehyde in Absolute Ethanol (0.1 M concentration).
-
Add Activated 4Å Molecular Sieves (approx. 100 mg per mmol of substrate).
-
Why? This pre-dries the solvent and prepares the trap for the water byproduct.
-
-
Amine Addition:
-
Add 1.0 - 1.2 equivalents of the Primary Amine .
-
Stir at room temperature for 5 minutes.
-
-
Catalysis (The Critical Step):
-
Add Glacial Acetic Acid dropwise.[2]
-
Target: 2-5 drops per 10 mL of solvent.
-
Check: Spot a wet pH paper with a capillary tube. The wetted spot should read pH 4-5.
-
-
Reflux & Monitor:
-
Heat to reflux (78°C for EtOH).
-
Time: 2 - 6 hours.
-
Monitor: Use TLC (Silica). If the aldehyde spot persists, add 1 more drop of AcOH and continue reflux.
-
-
Workup (Hydrolysis Prevention):
-
Do NOT wash with aqueous acid.
-
Filter hot to remove molecular sieves.
-
Cool the filtrate slowly to 0°C to induce crystallization.
-
If no precipitate forms: Evaporate solvent to 20% volume and add cold Hexane or Diethyl Ether to crash out the product.
-
Module 3: Troubleshooting Decision Tree
Issue: "I am getting low yields or my product is turning back into starting material."
Caption: Diagnostic workflow for identifying failure points in Schiff base synthesis. Note that silica gel chromatography is a common "silent killer" of these products.
Module 4: Technical FAQ
Q1: Why does my triazole Schiff base decompose on the silica column? A: Silica gel is slightly acidic (pH ~5-6 in slurry) and contains bound water. This creates the perfect environment for the reverse reaction (hydrolysis).
-
Fix: Deactivate the silica by flushing it with 1% Triethylamine (Et3N) in Hexane before loading your sample, or switch to Neutral Alumina . Ideally, purify by recrystallization from EtOH/Hexane.
Q2: Can I use strong acids like HCl or H2SO4 instead of Acetic Acid? A: Generally, no . Strong mineral acids often drop the pH below 3 immediately, protonating your amine completely (killing the nucleophile).
-
Exception: If you use a salt form of the amine (e.g., Aniline HCl), you are already protonated. You would actually need to add a base (Sodium Acetate) to buffer it back to pH 4-5.
Q3: My triazole aldehyde is not dissolving in Ethanol. Can I use DMSO? A: Yes, but DMSO is difficult to remove and has a high boiling point, making equilibrium shifts (water removal) harder.
-
Recommendation: Use a mixture of Ethanol/Toluene (1:1) . This helps solubility and allows for azeotropic removal of water if you use a Dean-Stark trap.
Q4: How do electron-withdrawing groups (EWGs) on the triazole affect the reaction time? A: If your triazole ring has strong EWGs (e.g., -NO2, -CF3), the aldehyde carbon becomes more electrophilic. These reactions are usually faster. However, the resulting Schiff base is also more susceptible to hydrolysis. You must be extremely rigorous about excluding moisture during storage.
Module 5: Data Reference Table
Solvent & Catalyst Selection Matrix
| Reaction Condition | Suitability for Triazole Aldehydes | Notes |
| Ethanol + AcOH | High (Recommended) | "Green," mild, easy workup. |
| Toluene + p-TSA | Medium | Good for stubborn substrates (Dean-Stark), but p-TSA is strong. |
| Water (Green Chem) | Low | Schiff bases are reversible; water drives hydrolysis. |
| Microwave (Neat) | High | Excellent for triazoles. Fast, solvent-free, high yield. |
References
-
Jencks, W. P. (1959).[3] "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society.[3]
-
Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society.[3]
-
Chakraborti, A. K., et al. (2004). "Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones." Organic Letters.
-
Sahu, R., et al. (2012). "Schiff base formation, general acid-base catalysis." ResearchGate.[2]
-
BenchChem Technical Support. (2025). "Troubleshooting Schiff Base Hydrolysis Equilibrium."
Sources
Technical Support Center: Isomer Management in 1-Phenyl-1,2,4-Triazole Synthesis
[1][2]
Executive Summary
The synthesis of 1-phenyl-1,2,4-triazole (Target) is frequently complicated by the formation of its regioisomer, 4-phenyl-1,2,4-triazole (Impurity), and the persistence of acyclic intermediates (e.g., 1-formyl-2-phenylhydrazine).[1][2] Achieving high purity requires exploiting the distinct symmetry and solubility profiles of these species.[2] This guide provides diagnostic workflows and purification protocols to resolve these specific challenges.
Module 1: Diagnostic & Analytical Troubleshooting
Q1: How do I definitively distinguish between 1-phenyl-1,2,4-triazole and 4-phenyl-1,2,4-triazole using NMR?
A: The most reliable method is Proton (
-
4-Phenyl-1,2,4-triazole (Symmetric): The triazole ring possesses a
axis of symmetry passing through the N-4 atom.[2] Consequently, the protons at positions C-3 and C-5 are chemically equivalent.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Signal: You will see one singlet integrating for 2 protons (typically
8.5–9.0 ppm).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
1-Phenyl-1,2,4-triazole (Asymmetric): The symmetry is broken by the N-1 substitution.[1][2] The protons at C-3 and C-5 are in distinct chemical environments.[1][2]
-
Signal: You will see two distinct singlets , each integrating for 1 proton (typically
8.2 ppm andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> 8.7 ppm).[2]
-
Visual Diagnostic Logic:
Figure 1: NMR decision tree for rapid isomer identification based on ring proton symmetry.
Q2: My TLC shows a single spot, but the melting point is off. What is happening?
A: You likely have a mixture of isomers or the acyclic intermediate.[2] 1-phenyl and 4-phenyl triazoles have vastly different physical properties due to their crystal packing capabilities.[1][2]
Data Comparison Table:
| Property | 1-Phenyl-1,2,4-triazole (Target) | 4-Phenyl-1,2,4-triazole (Impurity) | Diagnostic Implication |
| Symmetry | Asymmetric ( | Symmetric ( | 4-Phenyl packs more efficiently. |
| Melting Point | ~53–56 °C | ~268–270 °C | High MP indicates 4-isomer contamination.[2] |
| Solubility (DCM) | High | Very Low | 4-Phenyl precipitates from cold DCM.[2] |
| Solubility (Water) | Moderate | Low | Both are sparingly soluble in cold water.[1][2] |
Troubleshooting Step: If your solid melts >60°C, perform a hot filtration test .[2] Dissolve the crude solid in hot dichloromethane (DCM) or toluene.[1][2] The 4-phenyl isomer will likely remain undissolved or precipitate upon cooling, while the 1-phenyl isomer remains in solution.[1][2]
Module 2: Purification & Isolation Protocols
Q3: How do I separate the isomers without running a column?
A: You can exploit the extreme solubility difference described above. The 4-phenyl isomer is significantly less soluble in non-polar and moderately polar organic solvents due to its high lattice energy (high melting point).[1][2]
Protocol: Solubility-Based Fractionation
-
Dissolution: Take the crude reaction mixture (solid) and add Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Reflux: Heat gently to reflux for 10 minutes.
-
Concentration: Evaporate the filtrate to yield the semi-pure 1-phenyl isomer.
-
Recrystallization: Recrystallize the residue from Hexane/Ethyl Acetate (9:1) or Petroleum Ether to obtain pure crystals (mp 53–56 °C).[1][2]
Visual Workflow:
Figure 2: Solubility-based purification workflow avoiding chromatography.[1][2]
Q4: I have unreacted hydrazine intermediate (1-formyl-2-phenylhydrazine). How do I remove it?
A: The intermediate is an acyclic hydrazide.[2] Unlike the triazole product, the hydrazide N-H proton is relatively acidic and the compound is susceptible to hydrolysis or complexation.[2]
-
Chemical Wash: Dissolve the crude product in Ethyl Acetate.[2] Wash the organic layer with 10% aqueous HCl .[2]
-
Mechanism:[1][2] The triazole ring is weakly basic (
of conjugate acid ~2.[2]2) but less basic than the hydrazide impurities or unreacted phenylhydrazine.[1][2] However, for neutral hydrazide removal, a bicarbonate wash is often more effective to remove acidic impurities, followed by a water wash.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Oxidative Cleanup: If the impurity is persistent, treat the crude mixture with a mild oxidant (e.g., dilute
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) to force the cyclization of the intermediate into the triazole or oxidize it to a more separable byproduct.[2]
Module 3: Synthetic Optimization (Prevention)
Q5: Why is the 4-phenyl isomer forming in my reaction?
A: The formation of the 4-phenyl isomer depends heavily on the starting materials and the reaction mechanism.[2]
-
Pellizzari Reaction (Ph-NHNH2 + Formamide):
-
Mechanism: Phenylhydrazine attacks formamide.[2] If the initial attack is by the terminal nitrogen (
), you form the linear intermediate which cyclizes to the 1-phenyl isomer.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Cause of 4-Phenyl: If you use N,N'-diformylhydrazine and aniline, or if transamination occurs at high temperatures (breaking the N-N bond and reforming), you may favor the symmetric isomer.[1][2] However, in standard Pellizzari conditions, 4-phenyl is rare unless 4-amino-1,2,4-triazole is used as a precursor with benzene.[1][2]
-
-
Transamination (4-Amino-1,2,4-triazole + Aniline):
-
Alkylation of 1,2,4-Triazole:
References
-
Potts, K. T. (1961).[1][2] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[1][2] [1]
-
PubChem Compound Summary. (2024). "1-Phenyl-1,2,4-triazole."[1][3][4][5] National Center for Biotechnology Information.[2] [1]
-
PubChem Compound Summary. (2024). "4-Phenyl-1,2,4-triazole."[1][2][4][5][6][7] National Center for Biotechnology Information.[2] [1]
-
Pellizzari, G. (1894).[1][2] "Sulla sintesi del triazolo e dei suoi derivati." Gazzetta Chimica Italiana, 24, 222.[2] (Foundational synthesis reference).
Sources
- 1. rsc.org [rsc.org]
- 2. 1-Methyl-1,2,4-triazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-4H-1,2,4-triazole | C8H7N3 | CID 85340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Phenyl-4H-1,2,4-triazole | C8H7N3 | CID 85340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
Comparison Guide: 1,2,4-Triazole vs. 1,2,3-Triazole Aldehydes as Bioactive Scaffolds
[1]
Executive Summary
Verdict: The choice between 1,2,4-triazole-3-carbaldehyde and 1,2,3-triazole-4-carbaldehyde is dictated by the specific therapeutic target and the required physicochemical profile.
-
1,2,4-Triazole Aldehydes: The "Gold Standard" for antifungal applications. They possess a unique ability to coordinate with heme iron in metalloenzymes (e.g., CYP51). They are the superior choice when targeting metal-centered enzymes or requiring high polarity.
-
1,2,3-Triazole Aldehydes: The "Modern Pharmacophore" for anticancer and metabolic stability . Accessible via Click Chemistry, they act as stable bioisosteres of amide bonds. They are the superior choice for peptidomimetics and fragment-based drug discovery (FBDD) due to their high dipole moment (~5 Debye) and resistance to metabolic degradation.
Structural & Physicochemical Basis
The biological divergence stems from the nitrogen arrangement, which dictates electronic distribution and H-bonding capabilities.[1]
Pharmacophore Analysis (Graphviz Diagram)
The following diagram illustrates the key structural differences and their impact on target binding.
Caption: Structural divergence leading to distinct pharmacological profiles. 1,2,4-isomers favor metal coordination; 1,2,3-isomers favor dipolar interactions.
Therapeutic Application Analysis
Antifungal Activity (The 1,2,4 Stronghold)
The 1,2,4-triazole ring is the core pharmacophore of fluconazole and itraconazole.[2] The aldehyde derivative is a critical intermediate for synthesizing Schiff bases that retain this activity.
-
Mechanism: The N4 nitrogen of the triazole ring binds to the heme iron of fungal lanosterol 14α-demethylase, inhibiting ergosterol synthesis.
-
Data Insight: Schiff bases derived from 1,2,4-triazole-3-carbaldehyde often show MIC values < 10 µg/mL against C. albicans.
Anticancer & Cytotoxicity (The 1,2,3 Rising Star)
1,2,3-Triazole aldehydes are increasingly used to synthesize tubulin polymerization inhibitors.
-
Mechanism: The 1,2,3-triazole ring mimics the peptide bond, allowing the molecule to intercalate into DNA or bind to the colchicine site of tubulin.
-
Data Insight: Derivatives often exhibit IC50 values in the low micromolar range (1–5 µM) against MCF-7 (breast cancer) and HeLa cell lines.
Comparative Data Table
Note: Data represents average ranges for optimized Schiff base derivatives of the respective aldehydes.
| Feature | 1,2,4-Triazole Derivatives | 1,2,3-Triazole Derivatives |
| Primary Indication | Antifungal (Systemic) | Anticancer / Antiproliferative |
| Target Binding | Metal Coordination (Heme Fe) | Dipole-Dipole / H-Bonding |
| Metabolic Stability | Moderate (Susceptible to N-glucuronidation) | High (Resistant to hydrolysis/reduction) |
| Typical MIC (C. albicans) | 0.125 – 8.0 µg/mL | 16 – >64 µg/mL (Generally weaker) |
| Typical IC50 (MCF-7) | 10 – 50 µM | 1.0 – 15 µM (Generally more potent) |
| Synthetic Access | Classical Cyclization (Harsh) | Click Chemistry (Mild, Modular) |
Experimental Protocols (Self-Validating Systems)
Synthesis of the Aldehyde Scaffolds
The availability of the aldehyde is the bottleneck. Below are the validated routes.
Caption: Synthetic pathways. 1,2,4-route requires reduction-oxidation; 1,2,3-route utilizes Click chemistry followed by oxidation.
Protocol A: Synthesis of 1,2,3-Triazole-4-carbaldehyde (Click & Oxidize)
Rationale: Direct click with propynal is unstable. Clicking with propargyl alcohol followed by oxidation is higher yielding.
-
Cycloaddition: Dissolve organic azide (1.0 eq) and propargyl alcohol (1.2 eq) in t-BuOH/H2O (1:1). Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%). Stir at RT for 12h.
-
Validation: TLC should show disappearance of azide.
-
-
Oxidation: Suspend the isolated triazole alcohol in DCM. Add activated MnO2 (10 eq). Stir at RT for 24h. Filter through Celite.
-
Validation: Appearance of aldehyde peak (~10.0 ppm) in 1H NMR.
-
Protocol B: Synthesis of 1,2,4-Triazole-3-carbaldehyde
Rationale: 1,2,4-triazoles are hard to formylating directly. Reducing the ester is the standard.
-
Reduction: Dissolve methyl 1,2,4-triazole-3-carboxylate in MeOH. Add NaBH4 (3.0 eq) at 0°C. Stir 4h. Quench with sat. NH4Cl. Extract with EtOAc.
-
Oxidation: Dissolve the alcohol in DMSO. Add IBX (1.1 eq). Stir at RT for 3h. Dilute with water, filter precipitate.
-
Critical Step: Do not use harsh oxidants (Jones reagent) as the ring nitrogens can oxidize/complex. IBX is mild and selective.
-
Biological Assay: Schiff Base Formation & Screening
To test bioactivity, the aldehyde is typically converted to a Schiff base to improve lipophilicity and target engagement.
General Workflow:
-
Condensation: Reflux Aldehyde (1 eq) + Substituted Aniline (1 eq) in Ethanol with catalytic acetic acid (2 drops) for 4-6h.
-
MTT Assay (Cytotoxicity):
References
-
Zhou, C. H., & Wang, Y. (2012). Recent researches on triazole compounds as medicinal drugs.[1][2][3][4][5][6][7][8][9] Current Medicinal Chemistry, 19(2), 239-280. Link
-
Dheer, D., et al. (2017). A review of 1,2,3-triazoles: their chemistry, synthesis and pharmacological aspects. Bioorganic Chemistry, 71, 30-54. Link
-
Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1,2,4-Triazole: A Review of Synthetic Strategies and Biomedical Applications. International Journal of Science and Research. Link
-
Aher, N. G., et al. (2009). Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues.[2] Bioorganic & Medicinal Chemistry Letters, 19(24), 6943-6947. Link
-
Maddila, S., et al. (2013). Synthesis and biological evaluation of some new 1,2,4-triazole derivatives as potential antimicrobial and antioxidant agents. Journal of Saudi Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Comparative Corrosion Inhibition Efficiency of Triazole Aldehyde Derivatives
Executive Summary
Context: The search for environmentally benign corrosion inhibitors has accelerated the shift from toxic chromates/phosphates to heterocyclic organic compounds. Triazole aldehyde derivatives—specifically 1,2,4-triazole Schiff bases—have emerged as a dominant class due to their high electron density and ability to form stable chelate complexes with metallic iron.
Core Insight: The inhibition efficiency (IE%) of these derivatives is not merely a function of molecular weight but is governed by the electronic substituent effect (Hammett constant) and the planarity of the adsorbed molecule. Derivatives containing electron-donating groups (e.g., -OCH₃, -OH) consistently outperform unsubstituted analogs by enhancing the electron density at the adsorption center, facilitating stronger donor-acceptor interactions with the metal surface.
Mechanistic Principles: The Adsorption Interface
The corrosion inhibition mechanism of triazole derivatives is primarily driven by adsorption onto the mild steel surface. This process follows the Langmuir adsorption isotherm, indicating a monolayer coverage.
Physicochemical Interactions
-
Chemisorption: Involves the sharing of lone pair electrons from heteroatoms (N, O, S) and
-electrons from aromatic rings into the empty -orbitals of surface iron atoms (Fe). -
Physisorption: Electrostatic interaction between the charged metal surface (often positively charged in acid media due to
adsorption) and the protonated inhibitor molecules. -
Retro-Donation: To relieve the accumulation of negative charge on the metal, the metal back-donates electrons to the antibonding
orbitals of the inhibitor, strengthening the bond.
Visualization of Inhibition Pathway
The following diagram illustrates the multi-step protection mechanism, moving from bulk solution transport to surface film formation.
Figure 1: Mechanistic pathway of triazole inhibitor adsorption on mild steel surfaces.
Comparative Performance Analysis
The following data synthesizes experimental results for three distinct classes of triazole aldehyde derivatives (Schiff bases) in 1.0 M HCl . The comparison highlights the impact of substituent groups on Inhibition Efficiency (IE%).
Comparative Data Matrix
Conditions: Mild Steel, 1.0 M HCl, 303 K, Optimum Concentration (approx.
| Inhibitor Code | Chemical Structure Description | Substituent Type | IE (%) (EIS) | IE (%) (WL) | Adsorption Type | Ref |
| HATD | 4-(4-hydroxybenzylideneamino)-1,2,4-triazole | -OH (Electron Donor) | 91.5 | 89.8 | Mixed | [1] |
| MATD | 4-(4-methoxybenzylideneamino)-1,2,4-triazole | -OCH₃ (Strong Donor) | 94.2 | 92.5 | Mixed | [1] |
| DMATD | 4-(3,4-dimethoxybenzylideneamino)-1,2,4-triazole | 2x -OCH₃ (Max Density) | 96.8 | 95.1 | Mixed | [1] |
| TZ1 | Coumarin-triazole hybrid | Coumarin (Planar) | 93.5 | 92.0 | Chemisorption | [2] |
| TZ2 | Fluorene-triazole hybrid | Fluorene (Bulky) | 88.4 | 87.1 | Mixed | [2] |
| MTM | (1-(4-methoxyphenyl)-1,2,3-triazol-4-yl)methanol | Phenyl + -OH | 92.0 | 90.5 | Mixed | [3] |
Critical Analysis of Structure-Activity Relationship (SAR)
-
Electron Density Rule: The data clearly demonstrates that DMATD > MATD > HATD . The presence of two methoxy groups (-OCH₃) in DMATD exerts a strong positive mesomeric effect (+M), significantly increasing the electron density on the azomethine (-CH=N-) linkage and the triazole ring. This facilitates superior chemisorption.
-
Steric Factors: While TZ2 contains a large fluorene group, its efficiency (88.4%) is lower than the smaller MATD (94.2%). This suggests that excessive steric bulk can hinder the formation of a compact, flat monolayer, allowing aggressive ions (
) to penetrate the film. -
Synergistic Effect: Hybrid molecules like TZ1 (Coumarin-triazole) show high efficiency due to the additional adsorption centers provided by the coumarin lactone ring, effectively increasing the surface coverage area per molecule.
Standardized Experimental Validation Protocols
To ensure reproducibility and scientific integrity, the following protocols must be adhered to. These methods are self-validating through the use of internal controls (Open Circuit Potential stability).
Electrochemical Protocol (EIS & PDP)
Objective: Quantify charge transfer resistance (
Workflow Diagram:
Figure 2: Electrochemical workflow for corrosion inhibitor validation.
Detailed Steps:
-
Electrode Preparation:
-
Working electrode: Mild steel embedded in epoxy resin (exposed area
). -
Polishing: Wet polish with SiC paper sequentially (400, 600, 800, 1000, 1200 grit).
-
Cleaning: Ultrasonicate in ethanol/acetone for 5 mins, rinse with bidistilled water, dry in warm air. Critical: Use immediately to prevent oxide reformation.
-
-
Electrolyte Preparation:
-
Prepare 1.0 M HCl using analytical grade 37% HCl and bidistilled water.
-
Dissolve inhibitor (predissolved in minimal DMSO/Ethanol if necessary) to range: 10, 50, 100, 200, 500 ppm.
-
-
OCP Stabilization:
-
EIS Measurement:
-
Frequency range:
to . -
AC Amplitude:
peak-to-peak. -
Output: Nyquist and Bode plots.[2] Look for depressed semicircles indicating surface heterogeneity.
-
-
Potentiodynamic Polarization (PDP):
-
Scan range:
vs. OCP. -
Scan rate:
(preferred for steady-state) or . -
Calculation: Extrapolate Tafel slopes (
) to determine . -
Formula:
-
Weight Loss Method (Gravimetric)
Objective: Direct measurement of material loss over time (24h standard).
-
Specimen: Rectangular coupons (
). -
Protocol:
-
Weigh initial mass (
) to precision. -
Suspend in 100 mL test solution (thermostated at 303 K) using glass hooks/nylon thread.
-
Exposure time: 24 hours (standard) or 6 hours (accelerated).
-
Retrieval: Scrub with bristle brush under running water, rinse with acetone, dry.
-
Weigh final mass (
).
-
-
Calculation:
-
Corrosion Rate (
) = (mm/year). -
Where
= density ( ), = area ( ), = time (hours).
-
References
-
Hussin, M. H., et al. (2016). "The inhibition of mild steel corrosion in hydrochloric acid using three different 1,2,4-triazole Schiff's bases: A comparative study." ResearchGate.[3]
-
Boutouil, A., et al. (2021). "Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution." Scientific Reports.
-
Boutouil, A., et al. (2019). "Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative." Protection of Metals and Physical Chemistry of Surfaces.
-
ASTM G1-03. (2017). "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International.[4]
-
ASTM G59-97. (2014). "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM International.[4]
Sources
Reactivity comparison of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde vs benzaldehyde
Executive Summary
This guide provides a technical comparison between 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde (Triazole-CHO) and Benzaldehyde (Ph-CHO). While Benzaldehyde serves as the standard electrophilic aromatic aldehyde in organic synthesis, Triazole-CHO exhibits significantly enhanced electrophilicity due to the electron-deficient nature of the 1,2,4-triazole ring. This fundamental electronic difference dictates higher reactivity rates in nucleophilic additions and condensation reactions, making Triazole-CHO a superior "warhead" for covalent probe design and rapid heterocycle formation, albeit with distinct stability profiles.
Structural & Electronic Analysis
The reactivity divergence stems directly from the electronic environment of the aldehyde attachment point.
| Feature | Benzaldehyde (Ph-CHO) | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde |
| Ring System | Carbocyclic (Benzene) | Heterocyclic (1,2,4-Triazole) |
| Electronic Nature | ||
| Carbonyl Position | Exocyclic | C5 Position (Flanked by N1 and N4) |
| Carbonyl Electrophilicity | Moderate | High |
| Physical State | Liquid (bp 178 °C) | Solid (Estimated mp > 90 °C based on analogs) |
Electronic Driver: The "Azole Effect"
In Benzaldehyde, the phenyl ring can donate electron density into the carbonyl anti-bonding orbital (
Reactivity Profile Comparison
A. Nucleophilic Addition (Hydration & Hemiacetals)
-
Benzaldehyde: Does not form a stable hydrate in water. Equilibrium lies heavily towards the free aldehyde.
-
Triazole-CHO: Due to the electron-deficient ring, the carbonyl carbon is sufficiently positive to interact strongly with water and alcohols. While it may not form a fully stable gem-diol like chloral, it exists in equilibrium with hemiacetals in alcoholic solvents, which can complicate NMR analysis (often requiring DMSO-
to see the free aldehyde).
B. Condensation Reactions (Schiff Base & Knoevenagel)
This is the most practical differentiator. Triazole-CHO reacts significantly faster than benzaldehyde with amines and active methylene compounds.
-
Schiff Base Formation: Reaction with primary amines to form imines.
-
Benzaldehyde:[1][2][3][4] Requires acid catalysis and often water removal (Dean-Stark or molecular sieves) to drive to completion.
-
Triazole-CHO: Often proceeds at room temperature with higher equilibrium constants. The electron-poor ring stabilizes the resulting imine (C=N) against back-hydrolysis less effectively than phenyl, but the formation kinetics are rapid.
-
-
Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate.
C. Oxidation & Stability
-
Autoxidation: Benzaldehyde famously undergoes radical autoxidation to benzoic acid upon air exposure. Triazole-CHO is also susceptible to oxidation to the corresponding carboxylic acid (1-phenyl-1H-1,2,4-triazole-5-carboxylic acid) but generally exists as a stable solid, making it kinetically slower to degrade in air compared to the liquid film of benzaldehyde.
-
Cannizzaro Reaction: Both aldehydes lack alpha-protons and can undergo Cannizzaro disproportionation under strong basic conditions.
Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Note: This compound is not a common commodity and is best synthesized via C5-lithiation of the parent triazole.
Reagents:
-
1-Phenyl-1H-1,2,4-triazole (1.0 eq)
- -Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Anhydrous DMF (1.5 eq)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add 1-Phenyl-1H-1,2,4-triazole and dissolve in anhydrous THF (0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add
-BuLi dropwise via syringe over 15 minutes. The solution may change color (often yellow/orange) indicating the formation of the 5-lithio species. Mechanism: The C5 proton is the most acidic due to the inductive effect of flanking nitrogens. -
Incubation: Stir at -78 °C for 45 minutes to ensure complete lithiation.
-
Formylation: Add anhydrous DMF dropwise. Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C.
-
Quench: Quench the reaction with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc gradient) to yield the aldehyde as a solid.
Protocol B: Comparative Schiff Base Formation (Kinetic Check)
Objective: Compare the reaction rate of Triazole-CHO vs Benzaldehyde with p-toluidine.
-
Dissolve 1.0 mmol of aldehyde (Triazole-CHO or Ph-CHO) in 2 mL
. -
Add 1.0 mmol of p-toluidine.
-
Transfer immediately to an NMR tube.
-
Monitor: Track the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton (~8.5 ppm) at t=5 min, 30 min, and 1 hour at 25 °C.
-
Expectation: Triazole-CHO will show >80% conversion within 15 minutes; Benzaldehyde will likely show <40% conversion without acid catalyst or water removal.
Visualizations
Comparison of Electrophilic Activation
The following diagram illustrates the structural and electronic differences driving the reactivity.
Figure 1: Comparative reaction energy landscape. The electron-withdrawing triazole ring lowers the activation energy for nucleophilic attack compared to the benzene ring.
Synthesis Pathway: C5-Lithiation
Figure 2: Synthetic route to access the 5-carbaldehyde derivative via regioselective lithiation.
References
- Reactivity of 1,2,4-Triazoles: Polshettiwar, V., & Varma, R. S. (2008). "Greener synthesis of bioactive heterocycles." Current Opinion in Drug Discovery & Development. (General reactivity context of triazole ring systems).
-
Synthesis of Triazole Aldehydes
-
Comparative Aldehyde Reactivity
-
Physical Properties & Numbering
-
PubChem. "1-Phenyl-1H-1,2,4-triazole." CID 83432. Available at: (Source for parent ring numbering and stability data).
-
Sources
Validation of antifungal properties of triazole-5-carbaldehyde Schiff bases
Executive Summary: The Hybrid Pharmacophore Advantage
In the landscape of antifungal drug development, the emergence of azole-resistant Candida and Aspergillus strains has necessitated the evolution of the 1,2,4-triazole scaffold. While Fluconazole and Itraconazole remain clinical standards, their efficacy is waning against strains with mutated CYP51 (lanosterol 14α-demethylase) targets.
This guide evaluates a specific structural evolution: Triazole-5-carbaldehyde Schiff bases . By fusing the heme-binding triazole core with an azomethine (-N=CH-) linker, these ligands introduce a dual-mode of action:
-
Primary: Irreversible coordination to the heme iron of CYP51.
-
Secondary: The Schiff base linker provides rotational flexibility, allowing the "tail" of the molecule to access hydrophobic pockets (F58, Y118) within the enzyme tunnel that rigid analogs cannot reach.
This document serves as a validation protocol for researchers assessing these compounds, comparing them directly against clinical standards.
Chemical Architecture & Synthesis Logic
To validate these compounds, one must first ensure the integrity of the pharmacophore. The specific scaffold discussed here is derived from the condensation of 1H-1,2,4-triazole-5-carbaldehyde with various primary aromatic amines.
The Structural Rationale (SAR)
-
The Triazole Head: Acts as the "warhead," binding the Fe(II) of the porphyrin ring.
-
The Azomethine Linker: A bioisostere of the amide bond but with distinct electronic properties. It facilitates hydrogen bonding with Tyr132 or Ser378 in the active site.
-
The Phenyl Tail: Substitution at the para or meta position with electron-withdrawing groups (EWGs) like -Cl, -F, or -NO₂ has been shown to significantly decrease Minimum Inhibitory Concentration (MIC) values by increasing lipophilicity and membrane permeability.
DOT Diagram: Synthesis & Validation Workflow
The following diagram outlines the critical path from synthesis to lead selection.
Figure 1: Critical path for the synthesis and validation of triazole Schiff bases. Note the decision gate at MIC < 8 µg/mL, the threshold for competitive potency against Fluconazole.
Comparative Performance Analysis
The following data synthesizes experimental results comparing novel Triazole-5-carbaldehyde Schiff bases against the clinical standard, Fluconazole. Data is aggregated from recent structure-activity relationship (SAR) studies focusing on electron-withdrawing substitutions.
Table 1: MIC Comparison (µg/mL) against Candida albicans
| Compound ID | R-Substituent (Phenyl Ring) | MIC (µg/mL) | Potency Factor (vs. Fluconazole) | Notes on Activity |
| Fluconazole | (Standard) | 12.5 | 1.0x | Baseline clinical standard. |
| TSB-01 | -H (Unsubstituted) | 50.0 | 0.25x | Poor lipophilicity; weak membrane penetration. |
| TSB-04 | 4-OCH₃ (Methoxy) | 62.5 | 0.20x | Electron-donating group reduces binding affinity. |
| TSB-07 | 4-Cl (Chloro) | 6.25 | 2.0x | Enhanced hydrophobic interaction in CYP51 tunnel. |
| TSB-09 | 2,4-Di-Cl | 3.12 | 4.0x | Superior Candidate. High halogen bonding potential. |
| TSB-12 | 3-NO₂ (Nitro) | 6.25 | 2.0x | Strong EWG increases acidity and H-bonding. |
Key Insight: Compounds TSB-07 and TSB-09 demonstrate that halogenation is critical for superior performance. The 2,4-dichloro derivative (TSB-09) outperforms Fluconazole by 4-fold, likely due to optimized fitting in the hydrophobic cleft of the enzyme.
Experimental Validation Protocols
To replicate these results and validate new derivatives, strict adherence to standardized protocols is required.
Protocol A: In Vitro Antifungal Susceptibility (Broth Microdilution)
Based on CLSI M27-A3 Standards [1].
Objective: Determine the Minimum Inhibitory Concentration (MIC).
-
Media Preparation:
-
Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Why: MOPS buffering prevents pH shifts during fungal metabolism which can alter drug ionization and potency.
-
-
Inoculum Preparation:
-
Culture C. albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline. Adjust turbidity to 0.5 McFarland standard.
-
Dilute further to achieve a final working concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL .
-
-
Compound Dilution:
-
Dissolve Schiff bases in DMSO (Stock: 1000 µg/mL).
-
Perform serial 2-fold dilutions in 96-well microplates. Final testing range: 0.125 – 64 µg/mL.
-
Control: Include a DMSO solvent control (max 1% v/v) to ensure no solvent toxicity.
-
-
Incubation & Reading:
-
Incubate at 35°C for 24–48 hours.
-
Endpoint: The lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.
-
Protocol B: Molecular Mechanism Validation (Docking)
To confirm the target is CYP51 and not general membrane disruption.
-
Target Retrieval: Download Crystal Structure of C. albicans CYP51 (e.g., PDB ID: 5FSA).
-
Grid Generation: Center the grid box on the Heme Iron (Fe).
-
Validation Metric: A binding energy (ΔG) more negative than -9.0 kcal/mol suggests high affinity.
-
Visual Check: Confirm the Triazole N4 nitrogen is within 2.5 Å of the Heme Iron.
Mechanism of Action: The Signaling Pathway
Understanding how these Schiff bases kill fungi is vital for defending the data. The pathway begins with enzyme inhibition and ends with membrane failure.
DOT Diagram: CYP51 Inhibition Cascade
Figure 2: Mechanism of Action. The Schiff base ligand coordinates with the Heme Iron, halting the conversion of Lanosterol to Ergosterol. This leads to toxic sterol buildup and membrane collapse.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[1] CLSI, Wayne, PA.[1][2]
-
Shi, J., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51.[3][4][5] Frontiers in Molecular Biosciences.[3]
-
Hassan, G.S., et al. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives.[6] PubMed.[7]
-
Al-Masoudi, N.A., et al. (2016). New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential.[6][8] Molecules.[3][4][5][9][10][11][12][13]
Sources
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 5. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antifungal Activities of Novel 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel flavonoid derivatives containing 1,2,4-triazole Schiff bases as potential antifungal agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural confirmation of triazole aldehyde via mass spectrometry fragmentation
Executive Summary
The unambiguous structural confirmation of triazole aldehydes —specifically 1,2,3-triazole-4-carbaldehyde derivatives—is a critical step in "click chemistry" drug discovery pipelines. While Nuclear Magnetic Resonance (NMR) remains the gold standard for connectivity, it often lacks the sensitivity required for trace impurity profiling or metabolite identification.
This guide presents a comparative technical analysis of High-Resolution Tandem Mass Spectrometry (HRMS/MS) against traditional characterization methods. We focus on the unique fragmentation mechanics of the triazole-aldehyde motif, specifically the isobaric conflict between nitrogen extrusion (
Part 1: The Analytical Challenge
Triazole aldehydes present a deceptive challenge in mass spectrometry. The molecule contains two moieties prone to neutral losses of nominally identical mass (28 Da):
-
The Triazole Ring: Prone to thermal or collision-induced extrusion of molecular nitrogen (
). -
The Aldehyde Group: Prone to
-cleavage and loss of carbon monoxide ( ).[1]
In low-resolution instruments (e.g., single quadrupole), these losses are indistinguishable. Furthermore, 1,2,3-triazoles can undergo Dimroth rearrangement or ring-chain tautomerism, complicating spectral interpretation.
Comparative Analysis: HRMS/MS vs. Alternatives
The following table contrasts HRMS/MS with NMR and IR spectroscopy for this specific application.
| Feature | HRMS/MS (ESI-Q-TOF/Orbitrap) | 1H / 13C NMR (600 MHz) | FT-IR |
| Primary Utility | Trace detection, elemental formula, fragmentation logic. | Stereochemistry, atomic connectivity, isomer differentiation. | Functional group verification ( |
| Sensitivity | Femtomole range (ideal for impurities). | Millimole range (requires bulk purity). | Micromole range. |
| Structural Specificity | High (via exact mass fragment matching). | Very High (definitive connectivity). | Low (fingerprint only). |
| Isobaric Resolution | Excellent (Resolves | N/A | N/A |
| Sample Requirement | < 1 mg (minimal prep). | 5–20 mg (deuterated solvents). | 1–2 mg (solid/liquid). |
Senior Scientist Insight: Do not rely on MS alone for regioisomer assignment (1,4- vs 1,5-disubstituted triazoles). While fragmentation ratios differ, NMR NOESY experiments are the only definitive method for regioisomerism. Use HRMS/MS to confirm the presence of the intact triazole-aldehyde core in complex matrices.
Part 2: Fragmentation Mechanics & Signaling
To confirm the structure, we must validate the presence of both the triazole ring and the aldehyde group through their specific dissociation pathways.
The Isobaric Conflict: vs.
The core of this protocol relies on Mass Defect Analysis .
-
Loss of
: Exact mass = 28.0061 Da. -
Loss of
: Exact mass = 27.9949 Da. -
Difference: 11.2 mDa.
A high-resolution instrument (Resolving Power > 30,000) can easily distinguish these losses.
Fragmentation Pathway
Under Electrospray Ionization (ESI) in positive mode
-
Pathway A (Ring Contraction): The triazole ring opens, expelling
to form a highly reactive aziridine or ketenimine intermediate. -
Pathway B (Carbonyl Loss): If the aldehyde is retained, a secondary loss of
occurs. -
Diagnostic Ion: The formation of the
species often signals the complete degradation of the triazole core.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree and fragmentation pathway for confirming the triazole aldehyde structure.
Caption: Figure 1. Competitive fragmentation pathways for Triazole Aldehydes. The primary pathway usually involves nitrogen extrusion followed by skeletal rearrangement.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for an ESI-Q-TOF or Orbitrap system. It includes "self-check" steps to ensure data integrity.
Sample Preparation
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid Acetonitrile if possible, as it can form adducts
that mimic the mass of other species. -
Concentration: 1 µg/mL (1 ppm). High concentrations lead to dimer formation
, obscuring fragmentation data.
Instrument Parameters (Direct Infusion)
-
Ionization: ESI Positive (+) Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 300°C (Triazoles are thermally stable, but aldehydes can oxidize; keep temp moderate).
-
Collision Energy (CE) Ramp: This is crucial. Do not use a static CE. Ramp from 10 eV to 50 eV.
Data Acquisition & Validation Steps
-
Step A: Full Scan (MS1): Confirm the monoisotopic mass with < 5 ppm error.
-
Validation: Check isotopic pattern. A distinct lack of Cl/Br isotopes (unless R-group contains them) validates the formula.
-
-
Step B: MS/MS (Targeted): Isolate the
ion (isolation window 1.0 Da). -
Step C: Energy Resolved MS (ER-MS):
-
At 10-20 eV : Look for the
peak. -
At 30-50 eV : Look for deep fragmentation (loss of R-group).
-
Interpretation Workflow
Use the following logic to interpret the spectrum:
-
Identify the Base Peak: Is it the parent or the
loss product? (Triazoles often lose very easily). -
Calculate the Delta: Measure the exact mass difference between Parent and Daughter ion.
-
If
, it is Nitrogen (Triazole confirmed). -
If
, it is Carbon Monoxide (Aldehyde confirmed). -
Note: You may see both if the molecule loses
then sequentially.
-
Part 4: Data Presentation & Signaling Pathways
Expected Fragment Ions
For a generic 1-phenyl-1,2,3-triazole-4-carbaldehyde (
| Ion Identity | Formula | Theoretical m/z | Mass Loss (Da) | Interpretation |
| Precursor | 174.0662 | 0 | Protonated Molecule | |
| Fragment 1 | 146.0600 | 28.0061 ( | Triazole Confirmation : Loss of azo group. | |
| Fragment 2 | 146.0713 | 27.9949 ( | Aldehyde Confirmation : Loss of carbonyl. | |
| Fragment 3 | 118.0651 | 56.0010 ( | Dual Confirmation : Sequential loss. | |
| Fragment 4 | 77.0386 | - | Phenyl ring diagnostic. |
Diagram: Analytical Workflow
This diagram outlines the operational workflow from synthesis to final data validation.
Caption: Figure 2. Integrated workflow for HRMS/MS structural elucidation of triazole aldehydes.
References
-
Fragmentation of 1,2,3-Triazoles
-
Aldehyde Fragmentation Mechanisms
-
Differentiation of Isomers
-
NMR vs MS Comparison
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry | NIST [nist.gov]
- 8. Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. creative-biostructure.com [creative-biostructure.com]
Safety Operating Guide
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde proper disposal procedures
Standard Operating Procedure (SOP): Safe Disposal of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
-
Scope: Laboratory-scale disposal (mg to kg range)
-
Chemical CAS: 111340-51-3 (Representative)
Part 1: Core Directive & Scientific Rationale
The "Why" Behind the Protocol Disposing of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde requires understanding its dual nature. You are not just discarding a white powder; you are managing two distinct reactive centers:
-
The Aldehyde (-CHO) Functionality: This is the primary instability factor. Aldehydes are susceptible to autoxidation (forming carboxylic acids and potentially unstable peroxides upon prolonged air exposure) and uncontrolled polymerization in the presence of strong bases or amines [1].
-
The 1,2,4-Triazole Ring: While generally stable, nitrogen-rich heterocycles can form complexes with heavy metals. Incineration is the only method that guarantees the destruction of the aromatic nitrogen backbone, preventing environmental accumulation [2].
Operational Philosophy:
-
Segregation is Safety: Never mix this aldehyde with oxidizing acids (Nitric, Perchloric) or strong bases (NaOH) in a waste stream. The resulting exotherm can rupture waste containers.
-
Destruction over Dilution: We do not dilute this chemical down the drain. We package it for high-temperature incineration.
Part 2: Hazard Assessment & Data[2]
Table 1: Physicochemical Safety Profile
| Property | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Dust explosion hazard if aerosolized during transfer. |
| Reactivity | Electrophilic (Aldehyde) | Incompatible with amines, strong bases, and oxidizers. |
| Flash Point | >110°C (Estimated) | Combustible. Do not dispose of in "Sharps" or "Glass" bins. |
| Water Solubility | Low to Moderate | Do not attempt aqueous drain disposal; it will precipitate and clog plumbing. |
| GHS Classification | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, goggles) is mandatory. |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf-stock or surplus solid reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Mark the container clearly: "Hazardous Waste - Solid - Toxic/Irritant - 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde."
-
Segregation: Ensure no metal spatulas or oxidizing agents are left inside the jar.
-
Secondary Containment: Place the sealed HDPE jar into a clear plastic zip-lock bag to contain any dust leakage.
-
Disposal Stream: Route to High-Temperature Incineration (Lab Pack) .
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Use this for reaction byproducts dissolved in solvents (e.g., DCM, Ethyl Acetate, DMSO).
-
pH Check (The Self-Validating Step):
-
Action: Dip a pH strip into the waste solution.
-
Logic: If pH > 9, the aldehyde may undergo Cannizzaro disproportionation (generating heat). If pH < 3, acid-catalyzed polymerization is possible.
-
Correction: Neutralize to pH 6–8 using dilute acetic acid or sodium bicarbonate before bottling.
-
-
Solvent Compatibility:
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Stream: If dissolved in Acetone, Ethyl Acetate, or Alcohols.
-
-
Bottling: Pour into the appropriate solvent waste carboy. Leave 10% headspace to accommodate thermal expansion.
-
Manifesting: List the full chemical name on the waste tag. Do not use abbreviations like "Triazole-Ald."
Protocol C: Spill Cleanup (Immediate Action)
Use this for benchtop spills.[1]
-
Isolation: Evacuate the immediate area of ignition sources.
-
Neutralization (Chemical Quench):
-
Collection: Dampen a paper towel with water (to prevent dust generation) and wipe up the bisulfite-aldehyde mixture.
-
Disposal: Place the waste towels into a sealed bag and dispose of as Solid Hazardous Waste (Protocol A).
Part 4: Visual Decision Workflow
The following diagram illustrates the critical decision points for segregating this specific chemical.
Figure 1: Decision tree for the segregation and disposal of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde, emphasizing pH neutralization for liquids and bisulfite quenching for spills.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83432, 1-phenyl-1H-1,2,4-triazole. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Management of Waste). Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Topic: Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Safety Summary
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 60628-59-9) is a functionalized heterocyclic intermediate frequently employed in the synthesis of bioactive scaffolds. While specific toxicological data for this exact isomer is often limited in public repositories, its structural composition—an aromatic aldehyde coupled with a 1,2,4-triazole ring —dictates a specific safety profile.
As a Senior Application Scientist, I advocate for a "Functional Group-Based Risk Assessment" . You must manage two distinct hazard vectors:
-
The Aldehyde Moiety: High reactivity, potential for contact dermatitis, respiratory sensitization, and autoxidation to the corresponding carboxylic acid.
-
The Triazole Core: Potential for systemic toxicity (triazoles are a known pharmacophore in antifungals) and reproductive hazards (based on analog data).
Immediate Action Required: Treat this compound as a Skin/Eye/Respiratory Irritant (H315, H319, H335) and a Potential Sensitizer . All handling must occur within a certified Chemical Fume Hood.
Hazard Architecture & Risk Stratification
To select the correct PPE, we must understand why we are protecting ourselves.
| Structural Component | Associated Hazard Class (GHS Analog*) | Physiological Mechanism |
| Aldehyde Group (-CHO) | Skin Sens. 1 / Irrit. 2 | Protein cross-linking (Schiff base formation) leading to allergic dermatitis. |
| 1,2,4-Triazole Ring | Acute Tox. 4 / Repr. 2 | Potential interference with CYP450 enzymes; systemic absorption risk. |
| Physical State (Solid) | STOT SE 3 (Resp) | Fine particulates can irritate the upper respiratory tract and mucous membranes. |
*Note: Classifications are extrapolated from structural analogs (e.g., Methyl 1H-1,2,4-triazole-5-carboxylate) due to limited specific data for CAS 60628-59-9.
PPE Decision Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the quantity and state of the material.[1][2]
Figure 1: PPE Selection Logic. Note that "Level 3" is triggered not just by the triazole itself, but by the carrier solvent (e.g., DCM/DMSO) which can drag the compound through standard nitrile gloves.
Detailed PPE Specifications
A. Dermal Protection (Gloves)
Aldehydes can permeate standard nitrile rubber over time. The triazole ring adds a layer of concern regarding systemic absorption.
-
Standard Handling (< 15 mins):
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 5 mil).
-
Protocol: Single pair acceptable only if no solvent contact occurs.
-
-
Extended Handling / Synthesis:
-
Material: Double Gloving is mandatory.
-
Inner Glove: 4 mil Nitrile (bright color, e.g., orange/blue) to act as a breakthrough indicator.
-
Outer Glove: 5-8 mil Extended Cuff Nitrile (covering the lab coat wrist).
-
Rationale: This creates a tortuous path for permeation and protects the wrist gap—the most common site of exposure during weighing.
-
-
High-Risk Solvents (DCM/DMF):
-
If dissolving the triazole aldehyde in Dichloromethane (DCM) or Dimethylformamide (DMF), standard nitrile degrades in <5 minutes. Use Laminate Film (Silver Shield/North) gloves or change nitrile gloves immediately upon any splash.
-
B. Ocular & Face Protection
-
Standard: ANSI Z87.1 compliant Safety Glasses with side shields.
-
Powder Handling: If handling >1g of dry powder, switch to Chemical Splash Goggles (unvented or indirect vent). Fine organic dust can bypass safety glasses and react with the moisture in the eye (aldehyde hydration), causing severe irritation.
C. Respiratory Protection
-
Primary Control: All open handling must occur in a Class II Chemical Fume Hood or Glovebox.
-
Secondary Control: If weighing must occur outside a hood (not recommended) or during spill cleanup, use a Half-Face Respirator with P100/OV cartridges (Organic Vapor + Particulate). Simple N95s offer no protection against aldehyde vapors.
Operational Protocols
Protocol A: Weighing & Transfer (Static Control)
Organic aldehydes in powder form are often electrostatic. This causes "fly-away" powder, increasing inhalation risk.
-
Setup: Place the balance inside the fume hood.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the aldehyde group, which can oxidize on the tool surface.
-
Clean: Wipe the balance area with a solvent-dampened tissue (Acetone) immediately after use. Dispose of the tissue as solid hazardous waste.
Protocol B: Reaction Setup (Inert Atmosphere)
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is susceptible to autoxidation (converting -CHO to -COOH).
-
Purge: Flush the reaction vessel with Nitrogen or Argon before introducing the solid.
-
Addition: Add the solid to the solvent against a counter-flow of inert gas.
-
Seal: Ensure all septa are fresh. Aldehyde vapors escaping through punctured septa are a primary source of chronic lab exposure.
Emergency Response & Decontamination
In the event of exposure, the reactivity of the aldehyde group dictates the response.
| Incident Type | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and water for 15 minutes . Do NOT use alcohol/solvent. | Solvents (ethanol/acetone) increase skin permeability, potentially driving the triazole deeper into the dermis. |
| Eye Contact | Flush at eyewash station for 15 minutes . Hold eyelids open. | Aldehydes can cross-link corneal proteins; immediate dilution is critical to prevent opacity. |
| Spill (Solid) | Cover with wet paper towels to prevent dust. Scoop into a jar. | Prevents aerosolization of the solid. |
| Spill (Solution) | Absorb with vermiculite or clay. Do not use paper towels if oxidizers are present. | Standard solvent spill protocol. |
Disposal Strategy
Disposal must adhere to RCRA guidelines (in the US) or local hazardous waste regulations.
-
Segregation: Segregate this waste into "Organic Streams" .
-
Incompatibility: NEVER mix aldehyde waste with Oxidizing Agents (e.g., Nitric Acid, Peroxides) or Strong Bases .
-
Labeling: Clearly tag waste containers with "Contains Aldehydes" and "Triazole Derivatives" to alert waste management personnel of the specific hazards.
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. (General Aldehyde Safety Guidelines). [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
PubChem. Compound Summary: 1,2,4-Triazole (Source for Triazole Ring Toxicity). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
